2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
Description
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Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-(4-tert-butylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25Br/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPSYCGZHQVDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501857 | |
| Record name | 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70728-89-1 | |
| Record name | 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,4'-bis(1,1-dimethylethyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.283.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl" CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl is a sterically hindered biaryl compound. Its structural characteristics, particularly the presence of bulky tert-butyl groups and a reactive bromine atom, make it a valuable precursor and building block in organic synthesis. This technical guide provides a comprehensive overview of its properties, a detailed representative synthetic protocol, and its applications, with a focus on its role in the development of specialized ligands for catalysis.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 70728-89-1 | |
| Molecular Formula | C₂₀H₂₅Br | |
| Appearance | Solid | - |
| Melting Point | 89.4-90.9 °C | - |
Table 2: Molecular and Spectroscopic Properties
| Property | Value | Source |
| Molecular Weight | 345.33 g/mol | |
| ¹H NMR (CDCl₃, 600 MHz) | δ 7.68 (d, J = 6.0 Hz), 7.39 (dd, J = 6.0 Hz), 1.38 (s, 18H) | - |
| ¹³C NMR | - | - |
Synthesis: A Representative Experimental Protocol
Reaction Scheme:
(4-tert-butylphenyl)boronic acid + 1-bromo-2-iodo-4,4'-di-tert-butylbenzene → this compound
Materials and Reagents:
-
(4-tert-butylphenyl)boronic acid
-
1-Bromo-2-iodo-4,4'-di-tert-butylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-tert-butylphenyl)boronic acid (1.2 equivalents), 1-bromo-2-iodo-4,4'-di-tert-butylbenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene.
-
Inert Atmosphere: Purge the reaction flask with argon or nitrogen for 15-20 minutes to create an inert atmosphere.
-
Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water to the reaction flask, followed by the addition of the prepared palladium catalyst solution.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Applications in Research and Development
The primary application of this compound lies in its use as a precursor for the synthesis of bulky phosphine ligands. The steric hindrance provided by the tert-butyl groups is a critical feature in designing ligands that enhance the efficiency and selectivity of various catalytic reactions.
Ligand Synthesis for Cross-Coupling Reactions
The bromine atom on the biphenyl backbone serves as a handle for the introduction of a phosphine group, typically through lithiation followed by reaction with a chlorophosphine. The resulting phosphine ligands are instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Experimental Workflow: Synthesis of this compound via Suzuki Coupling
The following diagram illustrates the logical workflow for the synthesis of the title compound.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a key intermediate in modern organic synthesis. Its well-defined properties and reactivity make it an essential building block for the development of sophisticated ligands used in catalysis. The synthetic route via Suzuki-Miyaura coupling is a robust method for its preparation, enabling its application in the synthesis of high-value compounds for the pharmaceutical and materials science industries. Further research into the applications of its derivatives is likely to uncover new catalytic systems with enhanced performance.
Physical and chemical properties of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This sterically hindered biaryl compound is a valuable building block in organic synthesis, particularly as a ligand precursor for cross-coupling reactions and in the development of therapeutic agents.
Core Physical and Chemical Properties
This compound is a solid at room temperature. Its bulky tert-butyl groups significantly influence its solubility and reactivity, providing steric hindrance that can be advantageous in catalytic applications.
| Property | Value | Source |
| CAS Number | 70728-89-1 | [1] |
| Molecular Formula | C₂₀H₂₅Br | [1] |
| Molecular Weight | 345.33 g/mol | |
| IUPAC Name | 2-bromo-4-tert-butyl-1-(4-tert-butylphenyl)benzene | [2] |
| Melting Point | 89.4-90.9 °C | [1] |
| Boiling Point | Not experimentally determined. Predicted for the related compound 2-bromo-4-tert-butylphenol: 113°C/9mmHg. | |
| Density | Predicted: 1.134±0.06 g/cm³ | [1] |
| Solubility | Soluble in many organic solvents such as ethanol, chloroform, and methanol.[3] | |
| Physical Form | Solid | [4][5] |
| Purity | Commercially available in 98% or 99% purity. |
Synthesis of this compound
The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This powerful method forms a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-bromo-4-tert-butylphenol (as a precursor to the required aryl halide) and 4-tert-butylphenylboronic acid.
Step 1: Synthesis of the Aryl Halide Precursor (Illustrative)
The starting aryl halide can be prepared from commercially available 2-bromo-4-tert-butylphenol. The phenolic hydroxyl group would first need to be converted to a more suitable leaving group for the Suzuki coupling, such as a triflate.
Step 2: Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide precursor from Step 1 (1.0 equiv)
-
4-tert-butylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a round-bottom flask, add the aryl halide precursor, 4-tert-butylphenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add a 3:1 mixture of toluene and water.
-
Add sodium carbonate to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C20H25Br | CID 12541264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Bromo Compounds, Diphenylacetonitrile 4 Bromo 2, 2 Diphenylacetonitrile, Bromo Benzene, N-Bromo Succinimide, Para Bromo Phenol, Benzyl Bromide, Diphenyl Methane - Mody Chemi-Pharma Limited [modychem.com]
- 4. This compound | Delchimica [delchimica.com]
- 5. 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | 70728-93-7 [sigmaaldrich.com]
Synthesis of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, a substituted biphenyl derivative with potential applications in organic synthesis and materials science. The document details two primary synthetic strategies: a regioselective Suzuki-Miyaura coupling and a directed ortho-bromination approach. Detailed experimental protocols, data tables, and process visualizations are provided to assist researchers in the practical synthesis of this compound.
Introduction
Substituted biphenyls are a critical class of compounds in medicinal chemistry and materials science due to their unique structural and electronic properties. The target molecule, this compound, features bulky tert-butyl groups that can influence its conformational behavior and a bromine atom that serves as a versatile handle for further chemical transformations. This guide outlines two robust synthetic methodologies for its preparation.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1] This approach leverages the differential reactivity of a dihalogenated aromatic precursor, specifically 1-bromo-4-tert-butyl-2-iodobenzene, reacting it with 4-tert-butylphenylboronic acid. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond, allowing for a regioselective coupling.[2]
Reaction Pathway
Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl.
Experimental Protocol
This protocol is based on general procedures for selective Suzuki-Miyaura couplings of dihalogenated arenes.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-4-tert-butyl-2-iodobenzene (1.0 equiv), 4-tert-butylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv). Subsequently, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Quantitative Data
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |
| 1-Bromo-4-tert-butyl-2-iodobenzene | 1.0 | 339.01 | 339 mg |
| 4-tert-Butylphenylboronic acid | 1.2 | 178.05 | 214 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 276 mg |
| Pd(PPh₃)₄ | 0.03 | 1155.57 | 35 mg |
| 1,4-Dioxane | - | 88.11 | 4 mL |
| Water | - | 18.02 | 1 mL |
| Expected Yield | - | 345.32 | Variable, typically 70-90% |
Route 2: Regioselective Bromination
An alternative approach is the direct bromination of the readily available 4,4'-di-tert-butylbiphenyl. Achieving regioselectivity for the 2-position is crucial and can be challenging. Directed ortho-metalation (DoM) followed by bromination is a potential strategy to achieve this selectivity.[3] However, a simpler approach involving electrophilic aromatic substitution with a suitable brominating agent under controlled conditions might also be feasible, though it may lead to a mixture of isomers requiring careful purification.
Reaction Pathway (Directed Ortho-Metalation)
Caption: Directed ortho-metalation and bromination of 4,4'-di-tert-butylbiphenyl.
Experimental Protocol (Hypothetical Directed Bromination)
This protocol is a hypothetical adaptation based on general directed ortho-metalation procedures.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4,4'-di-tert-butylbiphenyl (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.1 equiv) while maintaining the temperature at -78 °C. Stir the mixture for 2-4 hours at this temperature to allow for ortho-lithiation.
-
Bromination: Slowly add a solution of a suitable brominating agent, such as 1,2-dibromotetrafluoroethane (C₂Br₂F₄), in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 1-2 hours at -78 °C.
-
Quenching and Workup: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will likely contain unreacted starting material and potentially other isomers. Purification by column chromatography or recrystallization will be necessary to isolate the desired this compound.
Quantitative Data
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |
| 4,4'-di-tert-Butylbiphenyl | 1.0 | 266.46 | 266 mg |
| n-Butyllithium (n-BuLi) | 1.1 | 64.06 | 0.44 mL of 2.5 M solution in hexanes |
| TMEDA | 1.2 | 116.24 | 0.18 mL |
| 1,2-Dibromotetrafluoroethane | 1.2 | 259.82 | 312 mg |
| Anhydrous THF | - | 72.11 | 10 mL |
| Expected Yield | - | 345.32 | Variable, highly dependent on reaction optimization |
Summary and Outlook
This guide has detailed two viable synthetic routes for this compound. The Suzuki-Miyaura coupling offers a more controlled and predictable approach to the target molecule, leveraging the differential reactivity of a dihaloarene. The directed ortho-bromination presents a more direct but potentially less selective alternative that may require more extensive optimization and purification. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory.
Safety Precautions: Both synthetic routes involve hazardous materials. Organolithium reagents like n-BuLi are pyrophoric and must be handled under a strict inert atmosphere. Palladium catalysts and halogenated compounds should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
Spectroscopic and Synthetic Profile of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. The information is intended to support research and development activities where this compound is of interest.
Core Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) and crystallographic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
| Parameter | ¹H NMR (CDCl₃, 600 MHz) | ¹³C NMR |
| Chemical Shift (δ) | 7.68 ppm (d, J = 6.0 Hz) | Not explicitly provided |
| 7.39 ppm (dd, J = 6.0 Hz) | ||
| 1.38 ppm (s, 18H) | ||
| Note: Detailed ¹³C NMR chemical shift values were not available in the searched literature. The provided ¹H NMR data is sourced from BenchChem.[1] |
Table 2: Crystallographic Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.6579 Å, b = 11.798 Å, c = 12.216 Å |
| Dihedral Angle (Biphenyl) | 85.05° |
| Halogen Bonding | Br···C (3.45 Å) |
| This data indicates significant steric hindrance introduced by the bromine atom, leading to a large dihedral angle between the phenyl rings.[1] |
Infrared (IR) and Mass Spectrometry (MS) Data: Comprehensive experimental IR and MS data for this compound were not found in the reviewed literature.
Experimental Protocols: Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The synthesis involves the coupling of 1-bromo-2-iodo-4-tert-butylbenzene with 4-tert-butylphenylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a general procedure based on established Suzuki-Miyaura coupling methodologies.
Materials:
-
1-bromo-2-iodo-4-tert-butylbenzene (1.0 equiv)
-
4-tert-butylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2-iodo-4-tert-butylbenzene, 4-tert-butylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and degassed water (typically in a 10:1 ratio) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Experimental Workflow Diagram
Caption: A stepwise representation of the experimental workflow for the synthesis and purification.
Concluding Remarks
This guide provides the currently available spectroscopic data for this compound and a detailed, plausible protocol for its synthesis via Suzuki-Miyaura cross-coupling. The lack of comprehensive experimental IR and MS data in the public domain highlights an area for future research. The provided synthetic route is based on well-established and versatile methodology, offering a reliable starting point for the preparation of this compound in a laboratory setting. Researchers are advised to adapt and optimize the protocol based on their specific experimental conditions and available resources.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. Due to the absence of direct experimental data for this specific compound in the reviewed literature, this guide extrapolates its structural characteristics based on comprehensive studies of closely related analogues, including ortho-monobrominated biphenyls and di-tert-butyl substituted biphenyls. The document outlines the predicted influence of the ortho-bromo substituent and the para-tert-butyl groups on the dihedral angle and rotational energy barrier of the biphenyl core. Furthermore, it details standardized experimental and computational protocols for the conformational analysis of biphenyl derivatives, offering a framework for future empirical studies. All quantitative data from analogous compounds are presented in structured tables for comparative analysis.
Introduction
Biphenyl and its derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis, owing to their unique structural and electronic properties. The rotational isomerism, or atropisomerism, arising from hindered rotation about the central C-C single bond, is a critical determinant of a biphenyl derivative's biological activity and material properties. The conformation of the biphenyl scaffold, defined by the dihedral angle between the two phenyl rings, is profoundly influenced by the nature and position of its substituents.
This guide focuses on the predicted molecular structure and conformation of this compound. The presence of a bulky bromine atom in the ortho position and two sterically demanding tert-butyl groups in the para positions suggests a significantly twisted conformation. Understanding these conformational preferences is crucial for rational drug design and the development of novel materials.
Predicted Molecular Structure and Conformation
The primary determinant of the conformation of substituted biphenyls is the steric hindrance between the ortho substituents.[1] In the case of this compound, the ortho-bromine atom forces the two phenyl rings to adopt a non-planar arrangement to minimize van der Waals repulsion. Studies on 2-halobiphenyls have shown that the dihedral angle is significantly influenced by the size of the halogen atom.[2]
The tert-butyl groups at the para positions do not directly interact with the ortho substituent to increase steric strain. However, their large size can influence the overall electronic distribution and packing in the solid state.[3] Ab initio calculations on 4,4'-Di(tert)-butyl-biphenyl have shown energy minima at dihedral angles of approximately 42° and 138°.[4]
Considering the steric demand of the ortho-bromine atom, the dihedral angle of this compound is expected to be larger than that of unsubstituted biphenyl (which has a dihedral angle of about 45° in the gas phase) and likely falls in the range observed for other 2-substituted biphenyls.[1]
Predicted Dihedral Angle and Rotational Barrier
The rotation around the central C-C bond is hindered by the steric clash between the ortho-bromine and the ortho-hydrogen on the adjacent ring. This creates a significant energy barrier to rotation. The rotational barriers in biphenyls with a single ortho-substituent have been determined by dynamic NMR spectroscopy.[5] Based on these studies, the rotational energy barrier for this compound is anticipated to be substantial, leading to conformationally stable atropisomers at room temperature.
Quantitative Data from Analogous Compounds
The following tables summarize key conformational data from studies on related biphenyl derivatives, providing a basis for the predictions made for this compound.
Table 1: Dihedral Angles of Substituted Biphenyls
| Compound | Substituents | Dihedral Angle (°) | Method |
| Biphenyl | None | ~45 | Gas Phase Electron Diffraction |
| 2-Bromobiphenyl | 2-Br | Not explicitly found, but expected to be >45° | - |
| 4,4'-Di(tert)-butyl-biphenyl | 4,4'-di-tBu | 42 and 138 | Ab initio calculation[4] |
| 2,2'-Dihalogen Biphenyls | 2,2'-di-F | 57.9 and 128.9 | B3LYP/6-311+G*[6] |
| 2,2'-di-Cl | ~70 | X-ray Crystallography | |
| 2,2'-di-Br | ~75 | X-ray Crystallography |
Table 2: Rotational Energy Barriers of Substituted Biphenyls
| Compound | Substituents | Rotational Barrier (kcal/mol) | Method |
| Biphenyl | None | ~1.5 | Experimental |
| 2-Methylbiphenyl | 2-Me | 7-10 | Dynamic NMR[7] |
| 2,2'-Dimethylbiphenyl | 2,2'-di-Me | ~15 | Dynamic NMR[6] |
| 2,2'-Bis(trifluoromethyl)biphenyl | 2,2'-di-CF3 | >20 | Dynamic Gas Chromatography[8] |
Experimental Protocols for Conformational Analysis
The definitive determination of the molecular structure and conformation of this compound would require experimental studies. The following are detailed methodologies for key experiments.
Single-Crystal X-ray Crystallography
This technique provides the most precise information about the solid-state conformation, including bond lengths, bond angles, and the dihedral angle.
Protocol:
-
Crystal Growth: Obtain single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[9] This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, hexane, or a mixture).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer.[9] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded by a detector.[10]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.[9] This model is refined against the experimental data to yield the final atomic coordinates, bond lengths, angles, and the dihedral angle of the biphenyl core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the solution-state conformation.
Protocol:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons in the molecule.
-
NOESY Experiment: Perform a 2D NOESY experiment. The cross-peaks in a NOESY spectrum indicate through-space proximity between protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By analyzing the NOE correlations between protons on the two different phenyl rings, particularly between the ortho-protons/substituents, the preferred solution-state conformation and the approximate dihedral angle can be inferred.[11]
-
Dynamic NMR (DNMR): To determine the rotational energy barrier, variable temperature NMR experiments can be conducted. By monitoring the coalescence of signals from the non-equivalent ortho-protons or other suitable reporter groups at different temperatures, the rate of rotation and the activation energy for interconversion can be calculated.[5]
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting and corroborating experimental findings.
Protocol:
-
Model Building: Construct a 3D model of the this compound molecule.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. For biphenyls, this typically involves rotating one phenyl ring relative to the other in small increments (e.g., 10-15 degrees) and performing a geometry optimization at each step.
-
Geometry Optimization and Frequency Calculation: Perform full geometry optimizations of the identified minima and transition states using a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)).[6] Frequency calculations should be performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Profile: Plot the relative energy as a function of the dihedral angle to visualize the rotational energy profile and determine the energy barriers between conformers.
Visualizations
Logical Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a substituted biphenyl derivative.
Caption: A logical workflow for the conformational analysis of biphenyls.
Conclusion
While direct experimental data for this compound is currently lacking, a robust prediction of its molecular structure and conformation can be made based on the extensive literature on analogous substituted biphenyls. The presence of the ortho-bromine substituent is expected to induce a significant twist in the biphenyl core, resulting in a large dihedral angle and a substantial barrier to rotation. The para-tert-butyl groups, while not directly contributing to the steric hindrance around the biphenyl linkage, will influence the molecule's overall shape and electronic properties. The experimental and computational protocols detailed in this guide provide a clear roadmap for future studies to definitively characterize the conformational landscape of this and other complex biphenyl derivatives, which is of paramount importance for their application in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The role of the dihedral angle and excited cation states in ionization and dissociation of mono-halogenated biphenyls; a combined experimental and theoretical coupled cluster study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400: addition of agarose improved the quality of the crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl is a brominated aromatic hydrocarbon. Its structure, characterized by a biphenyl core and two bulky, non-polar tert-butyl groups, dictates its solubility profile. This document provides an in-depth analysis of its expected solubility in common organic solvents, based on the principle of "like dissolves like." Furthermore, a detailed experimental protocol is presented to enable researchers to determine the precise quantitative solubility of this compound. This guide is intended to be a valuable resource for scientists working with this compound in synthesis, purification, formulation, and various research applications.
Predicted Solubility Profile
The solubility of a compound is largely governed by its polarity and the polarity of the solvent. This compound is a predominantly non-polar molecule. The biphenyl rings and the tert-butyl groups are hydrophobic. The single bromine atom introduces a slight degree of polarity, but the overall character of the molecule is non-polar. Based on this, a qualitative solubility profile can be predicted.
Similar non-polar aromatic hydrocarbons, such as biphenyl and tert-butylbenzene, are known to be soluble in a range of organic solvents and insoluble in water.[1][2][3][4] Biphenyl, for instance, is soluble in solvents like benzene, toluene, and hexane.[1] tert-Butylbenzene is miscible with many organic solvents.[4] Therefore, it is anticipated that this compound will exhibit a similar solubility pattern.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Soluble | The non-polar nature of these solvents will effectively solvate the non-polar biphenyl and tert-butyl moieties of the molecule. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Moderately Soluble | These solvents possess sufficient non-polar character to dissolve the compound. The slight polarity of the solvents may enhance solubility compared to purely non-polar solvents. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble | The highly polar nature of these solvents, dominated by hydrogen bonding, will not effectively solvate the large, non-polar this compound molecule. |
| Aqueous | Water | Insoluble | The significant hydrophobic character of the compound prevents effective solvation by highly polar water molecules. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a quantitative experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Syringes
-
Syringe filters (0.2 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
3.2.1 Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a pre-weighed scintillation vial. The presence of undissolved solid is crucial to ensure saturation.
-
Record the initial mass of the vial with the compound.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath (e.g., 25 °C) and agitate using a shaker or orbital mixer for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
3.2.2 Sample Collection and Analysis
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a 0.2 µm syringe filter to the syringe and dispense the filtered saturated solution into a clean, pre-weighed vial. Record the exact weight of the collected filtrate.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or GC to determine the concentration of the dissolved compound.
3.2.3 Calculation of Solubility
-
From the analysis, determine the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
-
The solubility is reported as the concentration of the compound in the saturated solution at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, its molecular structure strongly suggests high solubility in non-polar organic solvents and poor solubility in polar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical physicochemical parameter. The accurate determination of solubility is fundamental for the successful design of synthetic routes, purification strategies, and formulation development.
References
Purity Analysis of Commercial 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the purity analysis of commercial 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, a key intermediate in various synthetic applications. A multi-faceted analytical approach is detailed, incorporating chromatographic and spectroscopic techniques to ensure the identity, purity, and impurity profile of the compound. This document outlines potential synthetic routes and associated impurities, and provides detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data is presented in structured tables for clarity and comparative purposes. Furthermore, this guide includes graphical representations of the analytical workflow and a potential impurity profile to aid in the comprehensive evaluation of this commercially important chemical.
Introduction
This compound is a sterically hindered biphenyl derivative utilized in the synthesis of advanced materials and pharmaceutical intermediates. The purity of this starting material is paramount, as even trace impurities can have a significant impact on the yield, purity, and safety profile of the final product. This guide establishes a framework for the robust analytical characterization of commercial-grade this compound.
Potential Impurity Profile
The most common industrial synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester. Based on this synthetic route, a profile of potential process-related impurities can be anticipated.
Common byproducts of Suzuki-Miyaura coupling reactions include:
-
Homocoupling Products: Formation of symmetrical biphenyls from the starting materials, such as 4,4'-di-tert-butylbiphenyl and 2,2'-dibromo-4,4'-di-tert-butylbiphenyl.
-
Dehalogenation Products: Reduction of the starting aryl bromide to yield 4,4'-di-tert-butylbiphenyl.
-
Protonolysis Products: Cleavage of the carbon-boron bond in the boronic acid reagent.
-
Starting Materials: Unreacted 1-bromo-3,5-di-tert-butylbenzene and 4-tert-butylphenylboronic acid.
-
Catalyst Residues: Trace amounts of palladium and ligands.
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Structure | Origin | Typical Analytical Technique |
| 4,4'-di-tert-butyl-1,1'-biphenyl | C₂₀H₂₆ | Homocoupling/Dehalogenation | GC-MS, HPLC |
| 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | C₂₀H₂₄Br₂ | Homocoupling | GC-MS, HPLC |
| 1-Bromo-3,5-di-tert-butylbenzene | C₁₄H₂₁Br | Unreacted Starting Material | GC-MS, HPLC |
| 4-tert-butylphenylboronic acid | C₁₀H₁₅BO₂ | Unreacted Starting Material | HPLC, NMR |
| Positional Isomers | C₂₀H₂₅Br | Side Reactions | GC-MS, HPLC |
Analytical Methodologies and Experimental Protocols
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating brominated aromatic compounds.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or toluene.
-
Injection: 1 µL splitless injection at 280°C.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/minute to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation:
Table 2: Illustrative GC-MS Purity Analysis Data
| Peak No. | Retention Time (min) | Compound Name | Area % |
| 1 | 12.5 | 4,4'-di-tert-butyl-1,1'-biphenyl | 0.25 |
| 2 | 14.8 | This compound | 99.50 |
| 3 | 16.2 | Positional Isomer | 0.15 |
| 4 | 18.5 | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | 0.10 |
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for the quantification of the main component and non-volatile impurities, including starting materials and some homocoupling products. The use of a biphenyl or phenyl-hexyl stationary phase can offer enhanced selectivity for the separation of structurally similar isomers.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A biphenyl or phenyl-hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for improved resolution of isomers.
-
Mobile Phase: A gradient elution with acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of acetonitrile.
Data Presentation:
Table 3: Illustrative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Compound Name | Area % |
| 1 | 4.5 | 4-tert-butylphenylboronic acid | 0.05 |
| 2 | 8.2 | 4,4'-di-tert-butyl-1,1'-biphenyl | 0.28 |
| 3 | 10.1 | This compound | 99.55 |
| 4 | 11.5 | Positional Isomer | 0.12 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural confirmation of the main component and for the identification and quantification of impurities, particularly those that are difficult to resolve by chromatography.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Fourier transform, phase correction, and baseline correction. Integration of ¹H NMR signals allows for the relative quantification of impurities if their structures and proton counts are known.
Data Presentation:
Table 4: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.10 - 7.60 | Multiplet | 7H |
| tert-Butyl Protons | 1.30 - 1.40 | Singlet | 18H |
Visualization of Analytical Processes
General Analytical Workflow
The following diagram illustrates the logical flow for the purity analysis of a commercial batch of this compound.
The Discovery and Enduring Legacy of Sterically Hindered Biphenyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history and discovery of sterically hindered biphenyl derivatives, a class of molecules whose unique structural features have led to profound advancements in asymmetric catalysis and drug development. From their initial theoretical conception to their modern-day applications, we delve into the core principles of atropisomerism, the innovative synthetic strategies developed for their creation, and their significant impact on medicinal chemistry.
A Historical Perspective: The Dawn of Atropisomerism
The concept of stereoisomerism arising from restricted rotation around a single bond, now known as atropisomerism, was a groundbreaking development in the field of chemistry. The story of sterically hindered biphenyls begins in the early 20th century, marking a pivotal moment in our understanding of molecular three-dimensionality.
The first experimental resolution of a sterically hindered biphenyl derivative was achieved in 1922 by George Christie and James Kenner.[1] They successfully separated the enantiomers of 6,6'-dinitro-2,2'-diphenic acid, demonstrating that the bulky ortho substituents restricted the rotation around the biphenyl C-C bond, thus creating stable, non-superimposable mirror images.[1] This seminal work laid the foundation for the field of atropisomerism.
The term "atropisomer" (from the Greek a for "not" and tropos for "turn") was later coined by the German biochemist Richard Kuhn in 1933.[2] The definition was further refined by Michinori Ōki, who proposed that for atropisomers to be isolable at a given temperature, the rotational barrier must be high enough to allow for a half-life of at least 1000 seconds, which corresponds to an energy barrier of approximately 93 kJ·mol⁻¹ (22 kcal·mol⁻¹) at 300 K.[2]
The stability of these atropisomers is a direct consequence of the steric hindrance imposed by bulky groups in the ortho positions of the biphenyl rings.[3][4] This restricted rotation gives rise to axial chirality, a key feature that has been harnessed in various chemical applications.
Quantifying Rotational Barriers: The Energetics of Hindered Rotation
The defining characteristic of sterically hindered biphenyls is the energy barrier to rotation around the central C-C bond. This barrier can be experimentally determined and quantified, most commonly using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] This technique allows for the measurement of the rate of interconversion between the two atropisomers, from which the free energy of activation (ΔG‡) for rotation can be calculated.
The magnitude of the rotational barrier is highly dependent on the size and nature of the ortho substituents. Larger and bulkier groups lead to greater steric hindrance and, consequently, higher rotational barriers. The following table summarizes experimentally determined rotational barriers for a selection of ortho-substituted biphenyl derivatives.
| Ortho Substituent(s) | Rotational Barrier (kcal/mol) | Measurement Technique | Reference(s) |
| H | 1.4 - 2.2 | Various | [8] |
| F | 4.4 | Dynamic NMR | [9] |
| OMe | 5.6 | Dynamic NMR | [9] |
| CH₃ | ~7-10 (mono-substituted) | Dynamic NMR | [6][7] |
| CH₃, CH₃ | 17.4 | Dynamic NMR | [2] |
| Cl, Cl | >20 | Racemization studies | [6] |
| NO₂, NO₂ | >20 | Racemization studies | |
| COOH, COOH | >20 | Racemization studies | |
| Me₃N⁺ | 18.1 | Dynamic NMR | [9] |
| SPh | 8.8 | Dynamic NMR | [5] |
| SePh | 10.1 | Dynamic NMR | [5] |
| TePh | 12.5 | Dynamic NMR | [5] |
Experimental Protocols: Synthesizing and Resolving Sterically Hindered Biphenyls
The synthesis and resolution of sterically hindered biphenyls have evolved significantly since the early 20th century. Initial methods relied on classical resolution techniques, while modern approaches utilize sophisticated catalytic cross-coupling reactions.
Classical Resolution: The Method of Christie and Kenner
The pioneering work of Christie and Kenner involved the resolution of 6,6'-dinitro-2,2'-diphenic acid using a chiral resolving agent, brucine. The general principle of this method is the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.
Experimental Workflow for Classical Resolution:
Caption: Workflow for the classical resolution of a racemic biphenyl derivative.
Detailed Methodology:
-
Salt Formation: The racemic 6,6'-dinitro-2,2'-diphenic acid is dissolved in a suitable solvent, such as ethanol. An equimolar amount of the chiral resolving agent, brucine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
-
Fractional Crystallization: As the solution cools, one of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The crystals are collected by filtration.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid groups and liberate the optically active enantiomer of the biphenyl derivative. The resolving agent can be recovered from the aqueous layer.
-
Isolation of the Second Enantiomer: The mother liquor from the fractional crystallization, now enriched in the other diastereomer, is treated with acid to liberate the second enantiomer of the biphenyl derivative.
Modern Synthetic Methods: Palladium-Catalyzed Cross-Coupling
Modern organic synthesis offers a plethora of powerful tools for the construction of the biphenyl scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, have become the methods of choice for the synthesis of both symmetrical and unsymmetrical biphenyls, including sterically hindered derivatives.[10][11]
The Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile and widely used method that involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of sterically hindered biphenyls, the choice of ligand for the palladium catalyst is crucial to achieve good yields.[11]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the synthesis of sterically hindered biphenyls via Suzuki-Miyaura coupling.
Detailed Methodology (General Procedure):
-
Reaction Setup: To a reaction vessel is added the aryl halide, arylboronic acid, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene or dioxane) and water, is added.
-
Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.
-
Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for a specified period, monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature, and an aqueous workup is performed to remove the base and other inorganic byproducts. The product is extracted into an organic solvent.
-
Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography, to yield the pure sterically hindered biphenyl derivative.
Applications in Drug Discovery and Development
The unique three-dimensional structures of sterically hindered biphenyl derivatives have made them valuable scaffolds in drug design. Their rigid conformation can lead to high binding affinity and selectivity for biological targets. Several drugs containing a sterically hindered biphenyl or a related atropisomeric core are in clinical use or under development.
Vancomycin: A Glycopeptide Antibiotic
Vancomycin is a powerful glycopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria.[4] Its complex structure contains a biphenyl moiety that contributes to its rigid, basket-like shape, which is crucial for its mechanism of action. Vancomycin inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[4] This binding prevents the transglycosylation and transpeptidation steps necessary for cell wall formation, ultimately leading to bacterial cell death.
Mechanism of Action of Vancomycin:
Caption: Simplified diagram of Vancomycin's mechanism of action.
Telenzepine: A Selective Muscarinic Receptor Antagonist
Telenzepine is an atropisomeric drug that acts as a selective antagonist for the M1 muscarinic acetylcholine receptor.[3] It has been used in the treatment of peptic ulcers. The two enantiomers of telenzepine exhibit significantly different potencies, with the (+)-isomer being much more active.[3] This highlights the importance of stereochemistry in drug action.
Telenzepine and the M1 Muscarinic Receptor Signaling Pathway:
Caption: Telenzepine's role in blocking the M1 muscarinic receptor signaling pathway.
Conclusion
The discovery of sterically hindered biphenyl derivatives and the phenomenon of atropisomerism represent a significant milestone in the history of chemistry. From the pioneering resolution experiments of the early 20th century to the development of sophisticated synthetic methodologies and their application in modern drug discovery, these molecules continue to be of immense interest to researchers and scientists. The principles of steric hindrance and restricted rotation, once a chemical curiosity, are now fundamental concepts in the design of chiral catalysts and therapeutically important molecules. As our ability to control and manipulate molecular architecture continues to advance, the legacy of sterically hindered biphenyl derivatives is certain to inspire further innovation in the chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EMDB-43475: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with ... - Yorodumi [pdbj.org]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Methaqualone - Wikipedia [en.wikipedia.org]
- 8. picmonic.com [picmonic.com]
- 9. researchgate.net [researchgate.net]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 11. pure.fo [pure.fo]
The Strategic Utility of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl has emerged as a versatile and valuable building block, particularly in the synthesis of functional materials and pharmaceutical intermediates. Its unique structural features, including the presence of a reactive bromine atom and sterically demanding tert-butyl groups, offer chemists precise control over subsequent transformations. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in key cross-coupling reactions, with a focus on providing actionable experimental protocols and relevant data for laboratory and industrial applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for reaction planning and safety considerations.
| Property | Value |
| CAS Number | 70728-89-1 |
| Molecular Formula | C₂₀H₂₅Br |
| Molecular Weight | 345.32 g/mol |
| Appearance | Solid |
| Storage | Keep in a dry area at room temperature. |
Synthesis of this compound
The reliable synthesis of this compound is a critical first step for its utilization as a precursor. A robust and high-yielding method involves the direct bromination of 4,4'-di-tert-butyl-biphenyl.[1]
Experimental Protocol: Bromination of 4,4'-di-tert-butyl-biphenyl[1]
Materials:
-
4,4'-di-tert-butyl-biphenyl (1.0 g)
-
Dichloromethane (10 g)
-
Iodine (30 mg, catalytic amount)
-
Bromine (650 mg)
-
10% Sodium bisulfite (NaHSO₃) solution (3 mL)
Procedure:
-
Dissolve 1.0 g of 4,4'-di-tert-butyl-biphenyl in 10 g of dichloromethane in a suitable reaction vessel.
-
Add 30 mg of iodine to the solution.
-
Cool the mixture to 5 °C using an ice bath.
-
Slowly add 650 mg of bromine to the cooled mixture over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
For workup, add 3 mL of a 10% aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Separate the organic and aqueous phases.
-
Wash the organic phase until neutral, then dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Concentrate the organic phase by rotary evaporation to yield the crude product.
-
The product, this compound, is obtained in high yield (98.6% of theoretical).[1]
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Cross-Coupling Reactions
The bromine atom at the 2-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The sterically demanding tert-butyl groups can influence the regioselectivity of these reactions and impart desirable physical properties, such as increased solubility and thermal stability, to the resulting products.
Suzuki-Miyaura Coupling
General Experimental Protocol (Adapted):
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines.[1] The coupling of this compound with various amines can lead to the formation of sterically hindered and electronically tuned N-aryl biphenyl derivatives, which are valuable in materials science and medicinal chemistry.
General Experimental Protocol (Adapted):
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaO-t-Bu, K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous, deoxygenated solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from 80-120 °C.
-
Monitor the reaction progress by an appropriate analytical method (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Potential in Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are integral components in the architecture of Organic Light-Emitting Diodes (OLEDs), often serving as host materials in the emissive layer or as components of charge-transporting layers. The introduction of tert-butyl groups can enhance the solubility of these materials, making them more amenable to solution-based processing techniques for device fabrication. Furthermore, the rigid biphenyl core provides good thermal stability, a crucial factor for the longevity of OLED devices.
While direct applications of this compound in OLEDs are not extensively documented, its derivatives, accessible through the cross-coupling reactions described above, hold significant promise. For instance, coupling with hole-transporting moieties like carbazole or triphenylamine can yield materials with tailored electronic properties for efficient charge injection and transport within an OLED device.
Conceptual Workflow for OLED Material Synthesis:
Caption: Conceptual workflow from precursor to OLED device fabrication.
Conclusion
This compound is a strategically important precursor in organic synthesis. Its straightforward and high-yielding synthesis, combined with its reactivity in powerful cross-coupling reactions, makes it an attractive starting material for the construction of a wide array of functional molecules. The presence of the tert-butyl groups provides a means to tune the physical and electronic properties of the resulting products, with significant potential for applications in materials science, particularly in the development of novel materials for organic electronics. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further research into specific applications and the optimization of reaction conditions will undoubtedly continue to expand the utility of this valuable compound.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using the sterically hindered substrate, 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This key transformation is instrumental in the synthesis of complex biaryl and polyaryl structures, which are prevalent in medicinal chemistry, materials science, and drug discovery. The protocols and data presented herein are designed to serve as a robust starting point for reaction optimization and scale-up.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] When employing sterically hindered substrates such as this compound, the reaction requires careful optimization of the catalyst system, base, and solvent to achieve high yields. The bulky tert-butyl groups in this substrate present a significant steric challenge to the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to overcome these hurdles and facilitate efficient coupling.[2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: The organic moiety from the boronic acid or ester is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[1]
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki coupling reaction with sterically hindered substrates. The following tables summarize the effects of these parameters on the coupling of similar sterically hindered aryl bromides, providing a valuable guide for optimizing the reaction of this compound.
Table 1: Effect of Different Ligands on the Coupling of a Sterically Hindered Aryl Bromide
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | PCy₃ | <5 |
| 3 | SPhos (a Buchwald Ligand) | 91 |
Reaction Conditions: 4 mol% Pd, 8 mol% Ligand, K₃PO₄, Toluene, 100 °C, 24 h. Data is representative for sterically hindered couplings.[2]
Table 2: Optimization of Base for a Sterically Hindered Suzuki Coupling
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Cs₂CO₃ | 71 |
| 3 | K₃PO₄ | 80 |
| 4 | NaOH | 50 |
Reaction Conditions: Pd₂(dba)₃, specialized ligand, THF, 60 °C, 1 h. Data is representative for sterically hindered couplings.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground potassium phosphate.
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate and the SPhos ligand in a small amount of the anhydrous solvent. Add this solution to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.
Mandatory Visualizations
References
Application Notes and Protocols: Synthesis of Phosphine Ligands from 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bulky biaryl phosphine ligands, specifically focusing on the utilization of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl as a starting material. Bulky, electron-rich phosphine ligands are critical in modern organic synthesis, particularly as supporting ligands for transition metal catalysts in cross-coupling reactions. Their unique steric and electronic properties are instrumental in facilitating challenging chemical transformations that are foundational to pharmaceutical and materials science research.
The primary synthetic strategy detailed herein involves a lithium-halogen exchange to generate an organolithium intermediate, which is subsequently quenched with an electrophilic phosphorus source to form the desired carbon-phosphorus bond. This method is a common and effective way to produce a wide array of phosphine ligands.
Data Presentation
The following table summarizes the key reagents and expected outcomes for the synthesis of (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine. Yields for such reactions are typically in the moderate to high range, contingent on strict adherence to anhydrous and anaerobic conditions.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Amount | Expected Yield |
| This compound | C₂₀H₂₅Br | 359.32 | 1.0 | 10.0 g | N/A |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 | 1.1 eq | N/A |
| Di-tert-butylchlorophosphine | C₈H₁₈ClP | 180.66 | 1.1 | 1.1 eq | N/A |
| (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine | C₂₈H₄₃P | 426.62 | N/A | N/A | 70-85% |
Experimental Protocols
The synthesis of bulky phosphine ligands requires rigorous exclusion of air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques and anhydrous solvents.
Protocol 1: Synthesis of (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine
This protocol is adapted from established procedures for the synthesis of similar bulky biaryl phosphine ligands.[1]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Di-tert-butylchlorophosphine
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate (for chromatography)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Preparation of the Aryllithium Reagent:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the aryllithium reagent.[1]
-
-
Phosphination Reaction:
-
In a separate flame-dried Schlenk flask, prepare a solution of di-tert-butylchlorophosphine (1.1 eq) in anhydrous diethyl ether or THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared aryllithium solution from step 1 into the stirred solution of di-tert-butylchlorophosphine via a cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure phosphine ligand.[1]
-
Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity. The phosphine is susceptible to oxidation, so it should be handled and stored under an inert atmosphere. The facile oxidation can also be used as a protection strategy, where the phosphine is handled as the more stable phosphine oxide and reduced in the final step.[1]
Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This sterically hindered biaryl bromide is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials. The bulky tert-butyl groups can enhance solubility and influence the conformational properties of the final products.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions, illustrated below, involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Due to the steric hindrance posed by the ortho-bromo substituent and the bulky tert-butyl groups in this compound, the selection of appropriate ligands and reaction conditions is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For a sterically hindered substrate like this compound, a catalyst system with a bulky, electron-rich phosphine ligand is generally required.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 (est.) |
| 2 | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | >95 (est.) |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | >90 (est.) |
Yields are estimated based on typical results for sterically hindered biaryl bromides and require experimental optimization for this specific substrate.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), tribasic
-
Toluene, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add additional anhydrous toluene and degassed water to achieve a final solvent ratio of approximately 10:1 (toluene:water) and a concentration of ~0.1 M with respect to the aryl bromide.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4,4'-di-tert-butyl-2-phenyl-1,1'-biphenyl.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric hindrance of this compound necessitates the use of specialized ligands to achieve efficient coupling with amines.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12-24 | Good (est.) |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16-24 | Good (est.) |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | Moderate (est.) |
Yields are estimated based on literature for similar sterically hindered aryl bromides and require experimental optimization.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and aniline (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Copper(I) is often used as a co-catalyst.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | Good (est.) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 16 | Good (est.) |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | i-Pr₂NEt | Toluene | 70 | 24 | Moderate (est.) |
Yields are estimated based on literature for similar sterically hindered aryl bromides and require experimental optimization.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF and degassed triethylamine.
-
Add phenylacetylene (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. Due to the steric hindrance of the substrate, higher temperatures and specific catalyst systems may be required.
Table 4: Representative Conditions for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 120 | 24 | Moderate (est.) |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 100 | 36 | Moderate (est.) |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | dppf (3) | NaOAc | DMA | 130 | 24 | Moderate (est.) |
Yields are estimated based on literature for similar sterically hindered aryl bromides and require experimental optimization.
Experimental Protocol: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and styrene (1.5 equiv.).
-
Seal the tube and heat the mixture to 120 °C with stirring for 24 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides access to a wide range of substituted biaryl compounds. The success of these reactions is highly dependent on the careful selection of catalysts, ligands, and reaction conditions to overcome the steric hindrance of the substrate. The protocols provided herein serve as a starting point for the development of specific synthetic routes. Researchers are encouraged to optimize these conditions for their particular coupling partners to achieve the best possible outcomes.
Application Note: Protocol for the Lithiation of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
The lithiation of aryl halides is a fundamental transformation in organic synthesis, providing a powerful route to functionalized aromatic compounds. This protocol details the lithium-halogen exchange reaction for 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This reaction utilizes an organolithium reagent, typically n-butyllithium (n-BuLi), to replace the bromine atom with a lithium atom, forming the highly reactive 2-lithio-4,4'-di-tert-butyl-1,1'-biphenyl intermediate.[1] This organolithium species is a potent nucleophile and strong base, making it a valuable intermediate for forming new carbon-carbon or carbon-heteroatom bonds by reacting it with various electrophiles.[1][2] The reaction is typically conducted at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions and degradation of the organolithium reagent.[3][4] Due to the high reactivity and pyrophoric nature of organolithium reagents, strict anhydrous and anaerobic (inert atmosphere) techniques are mandatory for safety and success.[5][6]
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium (n-BuLi) is highly pyrophoric and will ignite spontaneously on contact with air or moisture.[6] It is also corrosive. All handling must be performed under an inert atmosphere (e.g., argon or nitrogen) using proper air-sensitive techniques (e.g., Schlenk line or glovebox).
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Reaction Quenching: The reaction should be quenched carefully at low temperatures by slowly adding a proton source (e.g., saturated aqueous ammonium chloride or methanol). Never add water or protic solvents directly to the concentrated organolithium reagent.
-
Solvent Safety: Anhydrous solvents like THF can form explosive peroxides. Ensure solvents are tested for peroxides and properly dried before use.
Experimental Protocol
This protocol describes the generation of the lithiated species for subsequent in situ reaction with an electrophile.
Materials and Reagents:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)[6]
-
Anhydrous tetrahydrofuran (THF)
-
An appropriate electrophile for quenching (e.g., benzaldehyde, dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Schlenk flask or a three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)[3]
Procedure:
-
Apparatus Setup: Assemble the reaction flask, fitted with a magnetic stir bar, rubber septum, and an inert gas inlet. Flame-dry the glassware under vacuum and backfill with inert gas three times to ensure all moisture is removed.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous THF inside the reaction flask under a positive pressure of inert gas.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.[4] Allow the solution to equilibrate at this temperature for 10-15 minutes.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe.[6] A color change is often observed, indicating the formation of the organolithium species. Maintain the temperature at -78 °C throughout the addition.
-
Reaction Time: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
Confirmation/Further Reaction (Optional): The resulting solution contains the active 2-lithio-4,4'-di-tert-butyl-1,1'-biphenyl, which should be used immediately in situ. To confirm its formation, an electrophile can be added at -78 °C.
-
Quenching: Once the subsequent reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using an appropriate method, such as column chromatography.[7]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the lithiation of aryl bromides. The exact values may require optimization for this specific substrate.
| Parameter | Value | Notes |
| Temperature | -78 °C | Essential for preventing side reactions and decomposition.[3][4] |
| Solvent | Anhydrous THF | Ethereal solvents are crucial for solvating the lithium species.[4] |
| Reagent | n-Butyllithium (n-BuLi) | tert-Butyllithium can also be used and is more reactive.[8] |
| Equivalents of n-BuLi | 1.05 - 1.2 eq | A slight excess ensures complete conversion of the starting material. |
| Reaction Time | 1 - 2 hours | Time required for the lithium-halogen exchange to complete at -78 °C. |
| Concentration | 0.1 - 0.5 M | Reaction is typically run at moderate dilution. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the lithiation protocol.
Caption: Workflow for the synthesis of 2-lithio-4,4'-di-tert-butyl-1,1'-biphenyl.
References
- 1. Organolithium compounds and their preparation.pptx [slideshare.net]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 7. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Application of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl in the Synthesis of High-Performance OLED Materials
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and lighting industries due to their superior contrast, vibrant colors, and flexibility. The performance of an OLED device is intrinsically linked to the chemical structure and properties of the organic materials used in its various layers, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL). The strategic design and synthesis of novel organic small molecules and polymers are therefore critical for advancing OLED technology.
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl as a versatile building block in the synthesis of high-performance OLED materials. The presence of the bulky tert-butyl groups enhances the solubility and morphological stability of the resulting materials, while the reactive bromo-substituent provides a handle for the introduction of various functional moieties through palladium-catalyzed cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the final materials, making them suitable for use as hosts in the emissive layer or as charge-transporting materials.
Core Applications in OLED Material Synthesis
This compound serves as a key precursor for the synthesis of various OLED materials, primarily through two major palladium-catalyzed cross-coupling reactions:
-
Buchwald-Hartwig Amination: For the synthesis of hole-transporting materials (HTMs) and host materials by coupling with carbazole derivatives or other aromatic amines.
-
Suzuki-Miyaura Coupling: For the synthesis of host materials and electron-transporting materials (ETMs) by coupling with boronic acids or esters of various aromatic and heteroaromatic systems.
The general synthetic strategies are visualized in the workflow diagram below.
Caption: Synthetic workflow for OLED materials from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative OLED materials using this compound.
Protocol 1: Synthesis of a Carbazole-Based Host Material via Buchwald-Hartwig Amination
This protocol describes the synthesis of 2-(4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)-9-phenyl-9H-carbazole, a potential host material for phosphorescent OLEDs (PHOLEDs).
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 70728-89-1 | 345.33 | 1.0 | 1.0 |
| 9-Phenyl-9H-carbazole | 1150-62-5 | 243.31 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Tri(tert-butyl)phosphine (P(tBu)₃) | 13716-12-6 | 202.28 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (345 mg, 1.0 mmol), 9-phenyl-9H-carbazole (292 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(tert-butyl)phosphine (8.1 mg, 0.04 mmol) in anhydrous toluene (2 mL).
-
Reaction Initiation: Add the anhydrous toluene (8 mL) to the Schlenk flask containing the reagents. Stir the mixture to dissolve the solids. Add the catalyst solution to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with toluene (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure product.
Protocol 2: Synthesis of a Dibenzo[b,d]furan-Based Host Material via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 2-(4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan, a potential host material for blue fluorescent or phosphorescent OLEDs.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 70728-89-1 | 345.33 | 1.0 | 1.0 |
| Dibenzo[b,d]furan-4-ylboronic acid | 162612-23-9 | 212.02 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Toluene/Ethanol/Water (4:1:1) | - | - | 15 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (345 mg, 1.0 mmol), dibenzo[b,d]furan-4-ylboronic acid (254 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add the solvent mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture under a positive flow of inert gas.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a mixture of dichloromethane and hexane or by column chromatography on silica gel.
Data Presentation
While specific performance data for OLEDs using materials derived exclusively from this compound is not extensively reported in publicly available literature, the performance of materials containing the 4,4'-di-tert-butylbiphenyl moiety provides a strong indication of their potential. The bulky tert-butyl groups are known to enhance the amorphous stability and solubility of OLED materials, leading to improved device lifetime and processability.
The following table summarizes typical performance characteristics of OLEDs incorporating host materials with similar structural motifs. These values should be considered as a benchmark for materials synthesized from this compound.
| OLED Material Type | Emitter Dopant | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| Carbazole-biphenyl Host | Green Phosphor | 15 - 25 | 40 - 70 | 30 - 60 |
| Carbazole-biphenyl Host | Blue Phosphor | 10 - 20 | 20 - 40 | 15 - 30 |
| Furan/Thiophene-biphenyl Host | Blue TADF | 12 - 22 | 25 - 50 | 20 - 45 |
| Furan/Thiophene-biphenyl Host | Green TADF | 18 - 30 | 50 - 90 | 40 - 80 |
Signaling Pathways and Logical Relationships
The efficiency of an OLED is governed by a complex interplay of charge injection, transport, and recombination within the emissive layer. The diagram below illustrates the key processes and the role of the host material synthesized from this compound.
Caption: Energy and charge flow in an OLED device utilizing a host material.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced OLED materials. Its facile functionalization through well-established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the creation of a diverse library of hole-transporting, electron-transporting, and host materials. The incorporation of the di-tert-butylbiphenyl moiety is expected to impart favorable properties such as high thermal stability, good solubility, and excellent film-forming capabilities, which are crucial for the fabrication of efficient and long-lasting OLED devices. The provided protocols serve as a robust starting point for researchers and scientists in the field of organic electronics to explore the potential of this promising precursor in developing next-generation OLED technologies. Further research focusing on the synthesis and characterization of a broader range of derivatives and their systematic evaluation in OLED devices is highly encouraged to fully unlock the potential of this versatile building block.
Application Notes and Protocols for Buchwald-Hartwig Amination of Bromobiphenyls
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of bromobiphenyls. This cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] The protocols outlined herein are designed to serve as a comprehensive guide for laboratory execution, offering insights into reaction setup, optimization, and product isolation.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by offering a versatile and efficient alternative to traditional methods, which often suffer from limited substrate scope and harsh reaction conditions.[1] The reaction's broad functional group tolerance and applicability to a wide range of amine and aryl halide coupling partners have established it as a cornerstone in medicinal chemistry and materials science.[2][3]
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex.[5] The key steps in the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromobiphenyl, forming a Pd(II) intermediate.[5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[5]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, releasing the arylamine product and regenerating the active Pd(0) catalyst for the next cycle.[5]
The choice of ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst and promotes the desired reductive elimination over competing side reactions.[5] Bulky, electron-rich phosphine ligands are commonly employed to enhance catalytic activity and expand the substrate scope.[1][6]
Experimental Protocols
General Considerations
-
Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[7]
-
Solvent Purity: Anhydrous solvents are crucial for optimal results. Toluene and 1,4-dioxane are commonly used and should be freshly distilled or obtained from a solvent purification system.[8]
-
Reagent Quality: The palladium source, ligands, and bases should be of high purity.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a Buchwald-Hartwig amination reaction.
Detailed Protocol: Amination of 4-Bromobiphenyl with a Secondary Amine
This protocol provides a general procedure for the coupling of 4-bromobiphenyl with a secondary amine, such as morpholine. This can be adapted for other bromobiphenyl isomers and various primary or secondary amines.
Materials:
-
4-Bromobiphenyl
-
Secondary Amine (e.g., Morpholine)
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Addition of Reactants: Add the 4-bromobiphenyl (1.0 equivalent) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Addition of Solvent and Amine: Add anhydrous toluene via syringe, followed by the secondary amine (1.2 equivalents).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.[7]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.[3]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated biphenyl.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical quantitative data and reaction parameters for the Buchwald-Hartwig amination of bromobiphenyls. These serve as a starting point for optimization.
Table 1: Catalyst Systems and Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Bromobiphenyl | 4-Bromobiphenyl | 3-Bromobiphenyl | 2-Bromobiphenyl |
| Amine | Morpholine (1.2 eq) | Aniline (1.2 eq) | Benzylamine (1.2 eq) |
| Pd-Source (mol%) | Pd₂(dba)₃ (2) | Pd(OAc)₂ (2) | Pd(OAc)₂ (1) |
| Ligand (mol%) | XPhos (4) | BINAP (3) | RuPhos (2) |
| Base (equiv.) | NaOtBu (1.4) | Cs₂CO₃ (1.5) | K₃PO₄ (2.0) |
| Solvent | Toluene | 1,4-Dioxane | Toluene |
| Temperature (°C) | 100 | 110 | 100 |
| Time (h) | 12 | 18 | 24 |
| Typical Yield (%) | >90 | 85-95 | 80-90 |
Table 2: Ligand and Base Screening for Optimization
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 95 |
| 2 | RuPhos | NaOtBu | Toluene | 100 | 92 |
| 3 | SPhos | NaOtBu | Toluene | 100 | 88 |
| 4 | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85 |
| 5 | XPhos | Cs₂CO₃ | Toluene | 110 | 90 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvents. The choice of these reagents is often substrate-dependent. Increasing the reaction temperature or time may also improve conversion.
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl bromide.[1] This can sometimes be suppressed by using a different ligand or base.
-
Catalyst Decomposition: If the reaction mixture turns black and palladium metal precipitates, it may indicate catalyst decomposition. Ensure a strictly inert atmosphere and use high-purity reagents.
By following these protocols and considering the provided optimization strategies, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of N-arylated biphenyl compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Phosphination of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the phosphination of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, a key transformation for the synthesis of bulky biaryl phosphine ligands. These ligands are of significant interest in the development of highly active and selective catalysts for a variety of cross-coupling reactions, which are fundamental in medicinal chemistry and materials science. The protocol described herein is based on the principles of the Buchwald-Hartwig C-P cross-coupling reaction, a powerful method for the formation of carbon-phosphorus bonds. Given the steric hindrance of the substrate, the selection of an appropriate palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base is critical for achieving high reaction efficiency.
Reaction Principle
The phosphination of this compound with a phosphinating agent such as diphenylphosphine oxide proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle, analogous to the well-established Buchwald-Hartwig amination, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the phosphine oxide, deprotonation by a base, and subsequent reductive elimination to yield the desired tertiary phosphine oxide and regenerate the active Pd(0) catalyst.[1][2][3][4] The use of bulky, electron-rich biaryl phosphine ligands is often crucial for promoting the reductive elimination step, especially with sterically demanding substrates.[1][5][6]
Experimental Protocol: Synthesis of (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide
This protocol is a representative procedure adapted from established methods for the Buchwald-Hartwig C-P coupling of sterically hindered aryl bromides.[7][8] Optimization may be necessary to achieve the highest yields for this specific substrate.
Materials:
-
This compound
-
Diphenylphosphine oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a steady stream of inert gas, add palladium(II) acetate (1-2 mol%), XPhos (1.5-3 mol%), and sodium tert-butoxide (1.5 equivalents) to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and diphenylphosphine oxide (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide.
Data Presentation
The following table summarizes typical reaction parameters for the phosphination of sterically hindered aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range | Recommended Starting Point | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ | 1-2 mol% loading is common. Pd₂(dba)₃ can also be effective.[9][10] |
| Ligand | XPhos, RuPhos, t-BuXPhos | XPhos | 1.5-3 mol% loading. Bulky, electron-rich ligands are essential for sterically hindered substrates.[5][6] |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | NaOtBu | 1.5-2.0 equivalents. Strong, non-nucleophilic bases are required.[11] |
| Solvent | Toluene, Dioxane | Toluene | Anhydrous and degassed solvent is crucial for reaction success. |
| Temperature | 80 - 120 °C | 110 °C | Higher temperatures are often necessary for hindered substrates. |
| Reaction Time | 4 - 24 hours | Monitor by TLC/LC-MS | Reaction time will vary based on the specific conditions and substrate reactivity. |
| Yield | 50 - 95% | - | Yields are highly dependent on the optimization of reaction conditions. |
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the phosphination of this compound.
Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-P cross-coupling reaction.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
- 8. Experimental and Theoretical Study on Palladium-Catalyzed C-P Bond Formation via Direct Coupling of Triarylbismuths with P(O)-H Compounds [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered substrate, 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. The information is presented in a question-and-answer format to directly address common challenges encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The primary challenge arises from significant steric hindrance around the bromine atom at the 2-position. The two bulky tert-butyl groups on the biphenyl backbone restrict access to the palladium catalyst, impeding the crucial oxidative addition step of the catalytic cycle. This steric bulk can also hinder the subsequent transmetalation and reductive elimination steps, leading to low reaction rates and yields.
Q2: What are the most common and effective types of cross-coupling reactions for this substrate?
A2: The most successful and widely documented cross-coupling reactions for sterically hindered aryl bromides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions have been extensively optimized with specialized catalyst systems to overcome steric challenges.
Q3: Which palladium catalysts and ligands are recommended for reactions with this substrate?
A3: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. The key to success lies in using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide.
For Suzuki-Miyaura coupling , highly effective ligands include:
-
Bulky Monophosphine Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even for the synthesis of tetra-ortho-substituted biaryls.
For Buchwald-Hartwig amination , recommended ligands include:
-
Bulky Biarylphosphine Ligands: Ligands such as XPhos and Josiphos-type ligands are often effective. For particularly challenging amidations, even bulkier ligands like AdBrettPhos may be necessary.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion to the desired biaryl product.
This is the most common issue when working with this compound. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow:
References
Technical Support Center: Improving Suzuki Coupling Yields of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura coupling of the sterically hindered substrate, 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl.
Troubleshooting Guide
Low yields in the Suzuki coupling of sterically hindered substrates like this compound are a common challenge. The steric bulk around the reaction center can impede all three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This guide provides a systematic approach to identify and resolve common issues.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields with this substrate can be attributed to several factors. A systematic approach to troubleshooting involves evaluating the catalyst system, base, solvent, and reaction conditions.
FAQs - Frequently Asked Questions
Q1: Why is my standard palladium catalyst, like Pd(PPh₃)₄, not effective for this reaction?
A1: Standard catalysts such as Pd(PPh₃)₄ are often ineffective for sterically hindered substrates like this compound. The bulky triphenylphosphine ligands can further increase steric congestion around the palladium center, hindering its approach to the aryl bromide for the crucial oxidative addition step. For challenging couplings, more robust catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are recommended.[1]
Q2: I'm observing significant amounts of homocoupling of my boronic acid. What can I do to minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas, such as argon or nitrogen, through the reaction mixture for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is also essential. Using a slight excess of the aryl bromide can also sometimes help to favor the cross-coupling pathway.
Q3: Can I run this reaction open to the air?
A3: It is highly discouraged to perform this Suzuki coupling reaction open to the air. The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Furthermore, the presence of oxygen can promote the unwanted homocoupling of the boronic acid, leading to a significant decrease in the yield of the desired product. Always use an inert atmosphere (nitrogen or argon) for the best results.
Q4: My starting material is consumed, but the yield of the desired product is still low. What are the likely side reactions?
A4: If your starting material is consumed without a high yield of the desired product, several side reactions could be occurring:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom. This is more common with electron-rich boronic acids and can be exacerbated by the presence of water and base. Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can help mitigate this.
-
Dehalogenation: The aryl bromide can be reduced to the corresponding biphenyl. This can occur if there are sources of hydride in the reaction mixture.
-
Catalyst Decomposition: At high temperatures, or if the ligand does not effectively stabilize the palladium center, the catalyst can decompose to form inactive palladium black.
Data Presentation
The following tables provide a summary of how different components of the reaction can affect the yield of the Suzuki coupling for sterically hindered biaryls. The data is representative and based on general findings for similar substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor | Ligand | Typical Yield Range (%) | Notes |
| Pd₂(dba)₃ | PPh₃ | Low to Moderate | Often ineffective for sterically hindered substrates. |
| Pd(OAc)₂ | SPhos | High to Excellent | A bulky, electron-rich Buchwald ligand, often a good first choice for hindered couplings.[1] |
| Pd₂(dba)₃ | XPhos | High to Excellent | Another highly effective Buchwald ligand for challenging substrates.[1] |
| Pd(OAc)₂ | RuPhos | High to Excellent | Effective for a wide range of sterically demanding couplings.[1] |
| Pd(OAc)₂ | cataCXium® A | Good to High | A palladacycle-based catalyst that can be effective in certain cases. |
Table 2: Effect of Base and Solvent on Yield
| Base (equivalents) | Solvent System | Typical Yield Range (%) | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice, but may not be optimal for hindered substrates. |
| K₃PO₄ (2-3) | Dioxane/H₂O | High to Excellent | A strong base that is often very effective for less reactive aryl bromides. The presence of water can be beneficial.[1] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| KOf-Bu (2-3) | THF (anhydrous) | Moderate to High | A very strong base that can be effective in anhydrous conditions, but may promote side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific boronic acids and desired scales.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronic ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst; 1-5 mol%)
-
Base (e.g., K₃PO₄; 2.0 - 3.0 eq.)
-
Anhydrous and degassed solvent (e.g., Dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand, or the pre-formed catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Impact of steric hindrance on the Suzuki catalytic cycle.
References
Technical Support Center: Synthesis of Phosphine Ligands from 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of phosphine ligands from the precursor 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of phosphine ligands from this compound?
A1: The two most prevalent side reactions are:
-
Homocoupling: Formation of a biphenyl byproduct through the coupling of two molecules of the Grignard or organolithium reagent derived from this compound. This is a common issue in reactions involving the formation of these reactive intermediates.[1][2][3][4][5]
-
Phosphine Oxidation: The desired phosphine ligand is susceptible to oxidation to the corresponding phosphine oxide, especially when exposed to air.[6][7][8][9] This side reaction can be minimized by maintaining a strictly inert atmosphere throughout the synthesis and workup.[6][7]
Q2: How can I minimize the formation of the homocoupling byproduct?
A2: Minimizing homocoupling involves controlling the reaction conditions during the formation and use of the Grignard or organolithium reagent. Key strategies include:
-
Temperature Control: Maintaining a low temperature during the formation and subsequent reaction of the organometallic intermediate can reduce the rate of homocoupling.
-
Slow Addition: Slow, dropwise addition of the alkyl halide to the magnesium turnings (for Grignard formation) or the dropwise addition of the organolithium reagent to the phosphine source can help maintain a low concentration of the reactive species, thus disfavoring the bimolecular homocoupling reaction.
-
Choice of Metalating Agent: In some cases, using an alternative to Grignard or n-butyllithium, such as transmetalation with a different organometallic reagent, may reduce homocoupling.
Q3: My final product is contaminated with a significant amount of phosphine oxide. What can I do to prevent this?
A3: Phosphine oxidation is primarily caused by exposure to oxygen. To prevent this:
-
Inert Atmosphere: All steps of the synthesis, including the reaction, workup, and purification, should be performed under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[6][7]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.[6]
-
Storage: Store the final phosphine ligand under an inert atmosphere and at low temperatures to prevent slow oxidation over time.
Q4: I am having trouble initiating the Grignard reaction. What are some common troubleshooting steps?
A4: Difficulty in initiating a Grignard reaction is a common issue. Here are some tips:
-
Fresh Magnesium: Use freshly crushed or ground magnesium turnings to expose a clean, reactive surface.
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the Grignard reagent.
-
Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
-
Local Heating: Gentle heating of a small spot on the flask with a heat gun can sometimes initiate the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of phosphine ligands from this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Ligand | • Incomplete reaction. • Significant formation of homocoupling byproduct. • Oxidation of the phosphine ligand. • Loss of product during workup or purification. | • Monitor the reaction by TLC or GC to ensure completion. • Optimize reaction conditions to minimize homocoupling (see FAQ 2). • Employ strict inert atmosphere techniques (see FAQ 3). • Use careful extraction and chromatography techniques. Consider using a less polar solvent for the initial extraction to minimize transfer of polar byproducts. |
| Presence of a High-Molecular-Weight Impurity | • This is likely the homocoupled biphenyl byproduct. | • Optimize Grignard/organolithium formation and reaction conditions. • The homocoupled product can often be separated from the desired ligand by careful column chromatography, as it is typically less polar. |
| Product Appears as a White, Crystalline Solid that is Difficult to Purify | • The product may be contaminated with the corresponding phosphine oxide. | • Confirm the presence of phosphine oxide by 31P NMR spectroscopy (phosphine oxides typically appear at a downfield chemical shift compared to the corresponding phosphine). • If phosphine oxide is present, future syntheses must be conducted under more rigorous inert conditions. • The phosphine oxide can sometimes be separated by chromatography, but it can be challenging due to similar polarities. In some cases, the mixture can be reduced to convert the phosphine oxide back to the phosphine, followed by repurification. |
| Reaction Fails to Proceed (No Product Formation) | • Inactive Grignard or organolithium reagent. • Poor quality starting materials. • Incorrect reaction temperature. | • Ensure the Grignard reagent is successfully formed (observe the disappearance of magnesium and a color change). • Use freshly distilled or purchased anhydrous solvents and high-purity starting materials. • Verify the reaction temperature. Lithiation reactions are often performed at low temperatures (e.g., -78 °C), while Grignard reactions may require initial heating for initiation. |
Data Presentation: Common Side Reactions and Estimated Yields
The following table summarizes the common side reactions and provides an estimated range for their occurrence based on general principles of phosphine ligand synthesis. Precise quantitative data for the synthesis from this compound is not extensively reported in the literature, and these values should be considered as guidelines.
| Side Reaction | Byproduct | Typical Conditions Favoring Formation | Estimated Yield Range |
| Homocoupling | 4,4',4'',4'''-tetra-tert-butyl-1,1':2',1'':2'',1'''-quaterphenyl | High concentration of Grignard/organolithium reagent, elevated temperatures. | 5-20% (can be higher under non-optimized conditions) |
| Phosphine Oxidation | 2-(diorganophosphinoyl)-4,4'-di-tert-butyl-1,1'-biphenyl | Exposure to air (oxygen). | 0-100% (highly dependent on the rigor of inert atmosphere techniques) |
| Incomplete Reaction | Unreacted this compound | Insufficient reaction time, low temperature, or deactivated organometallic reagent. | Variable |
Experimental Protocols
Synthesis of 2-(Dicyclohexylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl (a representative Buchwald-type ligand)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Chlorodicyclohexylphosphine
-
Iodine (for initiation)
-
Anhydrous, degassed solvents for workup (e.g., toluene, hexanes)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Grignard Reagent Formation:
-
Under an argon atmosphere, add magnesium turnings to an oven-dried three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel.
-
Add a small crystal of iodine.
-
In the dropping funnel, add a solution of this compound in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts (as indicated by a color change and gentle refluxing), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Phosphine Synthesis:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorodicyclohexylphosphine in anhydrous THF to the Grignard reagent via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere, using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the synthesis of phosphine ligands.
Caption: General experimental workflow for ligand synthesis.
References
- 1. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEMPO-mediated homocoupling of aryl Grignard reagents: mechanistic studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor [beilstein-journals.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphine oxides - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl and its derivatives. The following sections offer guidance on common purification challenges and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've synthesized this compound via a Suzuki-Miyaura coupling, but my crude product is a complex mixture. What are the likely impurities?
A1: In a typical Suzuki-Miyaura coupling to form your target compound, several side products can arise. The most common impurities to look for are:
-
Homocoupling products: This results from the coupling of two boronic acid/ester molecules or two aryl halide molecules. In your case, this could be 4,4',4'',4'''-tetra-tert-butyl-quaterphenyl (from the boronic ester) or a debrominated dimer.
-
Protodeborylation/Protodebromination: This is the replacement of the boronic acid/ester group or the bromine atom with a hydrogen atom from the solvent or trace water. This would lead to the presence of 4,4'-di-tert-butyl-1,1'-biphenyl in your mixture.
-
Unreacted starting materials: Incomplete reactions will leave behind the initial aryl halide and boronic acid/ester.
-
Catalyst residues: Palladium catalyst residues may persist in the crude product, often appearing as a fine black powder.
A general workflow for a Suzuki coupling reaction is outlined below, highlighting the potential for side product formation.
Caption: Synthetic pathway of a Suzuki coupling leading to the desired product and potential impurities.
Q2: My column chromatography separation of this compound is not effective. The spots on my TLC plate are too close together. What can I do?
A2: Poor separation during column chromatography is a common issue, especially with non-polar compounds that have similar polarities to their impurities. Here are some troubleshooting steps:
-
Optimize Your Solvent System: The key to good separation is finding an eluent system that provides a good separation factor (ΔRf) between your product and impurities. For a non-polar compound like this compound, start with a very non-polar mobile phase like pure hexanes or petroleum ether. Gradually increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate.
-
Use a Longer Column: Increasing the length of your silica gel column increases the number of theoretical plates, which can improve the separation of closely eluting compounds.
-
Dry Loading: If your compound is not very soluble in your mobile phase, it may precipitate at the top of the column when you load it, leading to band broadening. To avoid this, try dry loading: dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.
-
Check for Column Channeling: Uneven packing of the silica gel can lead to channels forming, which results in poor separation. Ensure your silica gel is packed uniformly.
Q3: I am trying to recrystallize my this compound, but it keeps oiling out. How can I get it to crystallize?
A3: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is common for compounds with low melting points or when the cooling is too rapid. Here are some solutions:
-
Use a Different Solvent System: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. For non-polar compounds, consider solvents like hexanes, heptane, ethanol, or a mixture of solvents like ethyl acetate/hexanes. You may need to experiment with several different solvents or solvent pairs to find the optimal one.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice. Once the solution has reached room temperature, you can then place it in an ice bath to maximize the yield.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of non-polar compounds like this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
TLC plates (silica gel on aluminum)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in a series of solvent systems with increasing polarity (e.g., 100% hexanes, 1% ethyl acetate in hexanes, 2% ethyl acetate in hexanes, etc.) to find the optimal eluent for separation. The ideal system should give your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes). Pour the slurry into the column and allow the silica to settle. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: A typical workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing non-polar organic compounds.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, hexanes, or ethyl acetate/hexanes mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes typical solvent systems used for the purification of non-polar brominated biphenyl derivatives. Note that the optimal conditions for this compound may need to be determined empirically.
| Purification Technique | Compound Type | Typical Solvent System(s) | Expected Purity |
| Column Chromatography | Non-polar brominated biphenyls | Hexanes/Ethyl Acetate (gradient) | >98% |
| Petroleum Ether/Dichloromethane (gradient) | >98% | ||
| Recrystallization | Non-polar brominated biphenyls | Ethanol | >99% |
| Hexanes or Heptane | >99% | ||
| Ethyl Acetate/Petroleum Ether | >98% |
Optimizing reaction conditions for the phosphination of bromobiphenyls
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the phosphination of bromobiphenyls.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the phosphination of bromobiphenyls.
Issue 1: Low or No Conversion to the Desired Phosphinated Product
Q: My phosphination reaction shows low or no conversion of the bromobiphenyl starting material. What are the potential causes and how can I resolve this?
A: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause: Inactive Catalyst
-
Potential Cause: Inefficient Oxidative Addition
-
Recommended Action: Oxidative addition of the palladium catalyst to the aryl bromide is a crucial step.[1] Switching to a more electron-rich and sterically bulky phosphine ligand, such as a Buchwald-type ligand (e.g., SPhos, XPhos), can enhance the electron density on the palladium center and facilitate this step.[1] Incrementally increasing the reaction temperature may also improve the rate of oxidative addition.[1]
-
-
Potential Cause: Inappropriate Base or Solvent
-
Recommended Action: The choice of base and solvent is critical.[2] Screen a variety of bases; for C-P coupling, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[3] The solvent can significantly influence catalyst stability and reagent solubility.[4] Aprotic solvents like toluene, dioxane, or DMF are commonly used.[3]
-
-
Potential Cause: Insufficiently Degassed System
A logical workflow for troubleshooting low conversion is presented below.
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, such as homocoupled biphenyl or phosphine oxide. How can I minimize these?
A: The formation of byproducts often points to issues with the reaction atmosphere or reagent stability.
-
Potential Cause: Homocoupling of Bromobiphenyl
-
Potential Cause: Oxidation of the Phosphine Reagent
-
Recommended Action: Tertiary phosphines can be susceptible to oxidation, leading to the formation of phosphine oxides. Handle phosphine reagents under an inert atmosphere and use freshly opened or purified materials.
-
-
Potential Cause: Ligand Scrambling
-
Recommended Action: An interchange between the phosphine ligand's aryl groups and the bromobiphenyl can occur, leading to undesired coupling products.[6] The choice of a robust ligand, often one that is sterically hindered, can help to suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in palladium-catalyzed phosphination?
A1: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions, including phosphination, is C–I > C–Br > C–OTf > C–Cl. This is due to the differences in bond dissociation energies, with the C-I bond being the weakest and most susceptible to oxidative addition by the palladium catalyst.
Q2: How do I select the right phosphine ligand for my reaction?
A2: The choice of ligand is crucial for a successful phosphination. Generally, electron-rich and sterically bulky phosphine ligands are effective because they promote the oxidative addition and reductive elimination steps of the catalytic cycle. Trialkylphosphines, such as tri-tert-butylphosphine and tricyclohexylphosphine, have high electron density. Biarylphosphine ligands (e.g., Buchwald-type ligands) are also highly effective.[1] The optimal ligand often needs to be determined empirically by screening a selection.
Q3: What role does the base play in the phosphination reaction?
A3: The base is critical and its choice can depend on the specific phosphinating agent used (e.g., a secondary phosphine, phosphine oxide, or H-phosphonate). In many palladium-catalyzed cross-couplings, the base is involved in the deprotonation of the nucleophile or in the regeneration of the active catalyst. For phosphination reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are often employed.[3]
Q4: Which solvents are recommended for the phosphination of bromobiphenyls?
A4: Aprotic solvents are generally preferred for palladium-catalyzed phosphination. Common choices include toluene, 1,4-dioxane, and N,N-dimethylformamide (DMF).[3] The choice can affect the solubility of the reagents and the stability of the catalytic species.[4] For example, polar aprotic solvents like DMF can be beneficial for substrates with poor solubility, but one should be mindful of potential side reactions.[4]
Q5: How can I monitor the progress of my reaction?
A5: Reaction progress can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) provides a quick qualitative assessment. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for identifying products and byproducts.[7] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is also a powerful tool for monitoring the consumption of the starting phosphine reagent and the formation of the phosphinated product.[8]
Data Presentation: Reaction Parameter Summary
The following tables summarize key reaction parameters and their typical ranges for the palladium-catalyzed phosphination of aryl bromides. These should serve as a starting point for optimization.
Table 1: Catalyst and Ligand Selection
| Catalyst Precursor | Ligand Type | Typical Ligand | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | Buchwald-type | SPhos, XPhos, RuPhos | 1 - 5 | Effective for challenging couplings.[1] |
| Pd₂(dba)₃ | Buchwald-type | Xantphos, RuPhos | 1 - 5 | Common and robust palladium(0) source.[1] |
| Pd(PPh₃)₄ | - | Tetrakis | 2 - 10 | A classic catalyst, but may be less active for challenging substrates.[1] |
Table 2: Base and Solvent Options
| Base | Strength | Solvent | Type | Typical Temperature (°C) |
| NaOtBu | Strong | Toluene | Aprotic, Nonpolar | 80 - 110 |
| K₃PO₄ | Moderate | 1,4-Dioxane | Aprotic, Polar Ether | 80 - 100 |
| Cs₂CO₃ | Moderate | DMF | Aprotic, Polar | 80 - 120 |
| K₂CO₃ | Moderate | Toluene/H₂O | Biphasic | 80 - 100 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Phosphination of 4-Bromobiphenyl
This protocol provides a general starting point. The specific phosphine, ligand, base, and solvent should be optimized for each substrate combination.
Materials:
-
4-Bromobiphenyl (1.0 equiv.)
-
Phosphine reagent (e.g., diphenylphosphine, 1.1 - 1.2 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobiphenyl, the phosphine reagent, and the base.[1]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor and the ligand.[1]
-
Inert Atmosphere: Seal the Schlenk tube with a septum or screw cap. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the tube in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired phosphinated biphenyl.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Troubleshooting low conversion rates with "2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl"
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates in cross-coupling reactions involving 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing very low to no conversion in our Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A1: Low conversion rates with this substrate are common and typically stem from the significant steric hindrance provided by the tert-butyl groups and the bromine atom at the 2-position. This steric bulk impedes crucial steps in the catalytic cycle. The primary areas to investigate are:
-
Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for sterically hindered substrates.[1] The bulky nature of this compound requires specialized ligands to facilitate the oxidative addition and reductive elimination steps.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base play a critical role and must be carefully optimized for such a challenging substrate.
-
Reagent Quality: The purity and stability of your boronic acid/ester, palladium catalyst, and ligand are paramount. Degradation of any of these components can lead to failed reactions.
Q2: What type of palladium ligands are recommended for overcoming the steric hindrance of this compound in Suzuki-Miyaura reactions?
A2: For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, is highly recommended.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the hindered aryl bromide. N-heterocyclic carbene (NHC) ligands have also shown great efficacy.[1][3]
| Ligand Type | Examples | Rationale for Use with Sterically Hindered Substrates |
| Bulky Biarylphosphine Ligands | SPhos, XPhos, RuPhos | Promote formation of reactive monoligated Pd(0) species, accelerating oxidative addition and reductive elimination.[1][4] |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, SImes | Offer strong electron donation and steric bulk, enhancing catalyst stability and activity.[1] |
| Ferrocene-based Ligands | dppf (less effective for highly hindered) | Can be effective, but modern bulky phosphines are generally superior for this substrate class. |
Q3: We are attempting a Buchwald-Hartwig amination with this compound and are seeing low yields. What adjustments should we consider?
A3: Similar to Suzuki coupling, the steric hindrance of this compound is the primary challenge in Buchwald-Hartwig amination. Key areas for optimization include:
-
Ligand Selection: The use of bulky, electron-rich dialkylbiaryl phosphine ligands is crucial.[4] These ligands have been specifically developed to facilitate the coupling of sterically demanding aryl halides and a wide array of amines.[4]
-
Base Selection: The choice of base is critical and often more sensitive than in less hindered systems. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, the optimal base can be solvent and substrate-dependent.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred. The polarity of the solvent can influence the efficacy of the base.[5]
| Parameter | Recommendation for Hindered Buchwald-Hartwig Amination | Rationale |
| Ligand | Bulky dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) | Stabilize the active catalyst and promote the rate-limiting steps of the reaction.[6] |
| Base | Strong, non-coordinating bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | The effectiveness of a base is highly context-dependent and can vary with the specific reaction.[5] |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Dioxane) | The choice of solvent can impact the solubility of reagents and the stability of catalytic intermediates.[5] |
Q4: Could side reactions be contributing to the low yield with this compound?
A4: Yes, several side reactions can compete with the desired cross-coupling and lower your yield:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom. This can be promoted by certain ligands and reaction conditions. The use of bulky biarylphosphine ligands has been shown to suppress this side reaction.[1]
-
Protodeboronation (in Suzuki Coupling): The boronic acid/ester reacts with residual water or protic solvents, replacing the boron functionality with a hydrogen atom. This is a common issue, and ensuring anhydrous conditions can help mitigate it.[7]
-
Homocoupling: Two molecules of the boronic acid/ester or two molecules of the aryl halide couple with each other. This is often a sign of catalyst decomposition or suboptimal reaction conditions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a Sterically Hindered Substrate
This protocol is a starting point and may require optimization.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the catalyst/ligand solution via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Bulky Biphenyl Phosphine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bulky biphenyl phosphine ligands.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental characterization of bulky biphenyl phosphine ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ³¹P NMR spectrum shows broad peaks. What are the potential causes and solutions?
Answer:
Broad peaks in ³¹P NMR spectra of bulky biphenyl phosphine ligands can arise from several factors:
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If the ligand is coordinated to a paramagnetic metal center, this broadening is inherent to the sample.
-
-
Slow Tumbling in Solution: The large size of these ligands can lead to slow molecular tumbling in solution, which is a common cause of broader lines.
-
Solution: Try acquiring the spectrum at a higher temperature to increase tumbling rates. Using a less viscous deuterated solvent can also help.
-
-
Chemical Exchange: If the ligand is in equilibrium between different conformations or is coordinating and de-coordinating from a metal center on the NMR timescale, this can lead to peak broadening.
-
Solution: Variable temperature NMR studies can help to resolve these exchange processes. At lower temperatures, you may be able to see distinct signals for each species.
-
-
Unresolved Couplings: Complex, unresolved couplings to protons or other nuclei can manifest as broad signals.
-
Solution: Ensure effective proton decoupling. If coupling to other nuclei (e.g., ¹⁹F, ¹¹B) is suspected, selective decoupling experiments may be necessary.
-
Question: I am struggling to obtain quantitative ³¹P NMR data. What are the key considerations?
Answer:
Obtaining accurate quantitative data from ³¹P NMR can be challenging due to:
-
Longitudinal Relaxation Times (T₁): Phosphorus nuclei can have long T₁ values, meaning they do not fully relax between pulses in a standard experiment, leading to inaccurate signal integration.
-
Solution: Use a longer relaxation delay (at least 5 times the longest T₁) between scans. An inverse-gated decoupling sequence should also be used to suppress the Nuclear Overhauser Effect (NOE).
-
-
Nuclear Overhauser Effect (NOE): Proton decoupling can enhance the signals of phosphorus nuclei to varying degrees, leading to inaccurate integrations.
-
Solution: As mentioned above, an inverse-gated decoupling pulse program is essential for quantitative measurements as it decouples protons only during signal acquisition, preventing NOE buildup.
-
Mass Spectrometry (MS)
Question: I am having trouble detecting the molecular ion of my bulky biphenyl phosphine ligand. Which ionization technique is best?
Answer:
The choice of ionization technique is critical for the successful mass spectrometric analysis of these ligands.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is generally preferred for these molecules.[1] It typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for confirming the molecular weight.[1][2]
-
Electron Impact (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons.[2][3] This often leads to extensive fragmentation and the molecular ion peak may be weak or absent.[4] However, the fragmentation pattern can provide valuable structural information.[4][5]
Troubleshooting Tip: If you are using ESI and still not seeing your molecular ion, ensure your sample is sufficiently pure and consider using a different solvent system for infusion. The addition of a small amount of acid can sometimes aid in the formation of the [M+H]⁺ ion. For neutral metal complexes, specialized ligands that incorporate a "proton sponge" can be used to promote ionization.[6]
Question: My mass spectrum shows many peaks. How can I interpret the fragmentation pattern?
Answer:
The fragmentation of bulky biphenyl phosphine ligands in the mass spectrometer can be complex. Common fragmentation pathways include:
-
Loss of Substituents: Cleavage of bonds to the phosphorus atom, resulting in the loss of aryl or alkyl groups.
-
Cleavage of the Biphenyl Backbone: Fragmentation of the biphenyl rings themselves.
-
Rearrangement Reactions: Intramolecular rearrangements can occur, leading to unexpected fragment ions.
For a systematic approach to interpretation:
-
Identify the Molecular Ion: If present, this is your starting point.
-
Look for Common Neutral Losses: Calculate the mass differences between major peaks and see if they correspond to the loss of common fragments (e.g., phenyl group, tert-butyl group).
-
Consider the Ionization Method: EI will produce more extensive fragmentation than ESI.[2][3]
-
Reference Literature: Compare your spectrum to published data for similar compounds if available.
Crystallography
Question: I am finding it difficult to grow single crystals of my bulky biphenyl phosphine ligand suitable for X-ray diffraction. What can I do?
Answer:
Growing single crystals of large, sterically hindered molecules can be challenging. Here are some techniques to try:
-
Solvent System Screening: Systematically screen a wide range of solvents and solvent combinations. Slow evaporation of a dilute solution is a common starting point.
-
Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble, and place this vial inside a larger, sealed container with a second "anti-solvent" in which your compound is insoluble. The slow diffusion of the anti-solvent vapors into the solution can promote crystal growth.
-
Temperature Variation: Try crystallization at different temperatures (room temperature, in a refrigerator, or a freezer). Slow cooling of a saturated solution can also be effective.
-
Purity: Ensure your compound is highly pure. Impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary before attempting to grow single crystals.
Frequently Asked Questions (FAQs)
Q1: Why is ³¹P NMR the preferred technique for characterizing phosphine ligands?
A1: ³¹P NMR is highly effective for several reasons:
-
The ³¹P nucleus has a 100% natural abundance and a high gyromagnetic ratio, providing good sensitivity.[7]
-
It has a very wide chemical shift range, which allows for excellent separation of signals from different phosphorus environments, making it easy to distinguish the desired ligand from its phosphine oxide and other phosphorus-containing impurities.[7][8]
-
It is a non-invasive technique that can be performed on samples in an inert atmosphere, which is crucial for air-sensitive compounds.[8]
Q2: How can I confirm the purity of my air-sensitive bulky biphenyl phosphine ligand?
A2: A combination of techniques is recommended:
-
³¹P NMR: This is the most direct way to check for the presence of the corresponding phosphine oxide, a common impurity formed upon exposure to air.[8] The phosphine oxide will appear as a distinct peak, typically at a different chemical shift. Other phosphorus-containing impurities from the synthesis will also be visible.
-
¹H and ¹³C NMR: These spectra can help identify non-phosphorus-containing impurities, such as residual solvents or unreacted starting materials.
-
Elemental Analysis: This provides the percentage composition of C, H, and sometimes other elements, which can be compared to the theoretical values for the pure compound. Discrepancies may indicate the presence of impurities or incomplete combustion.
Q3: What are the key safety precautions when handling these ligands?
A3: Bulky biphenyl phosphine ligands are often air-sensitive and may be pyrophoric in some cases.[9][10] Therefore, strict air-free techniques are mandatory.[11][12]
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using either a glove box or a Schlenk line.[10][13]
-
Dry Glassware and Solvents: Use oven- or flame-dried glassware and anhydrous, degassed solvents to prevent reaction with water and oxygen.[11]
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Q4: What information can thermal analysis (TGA/DSC) provide?
A4: Thermal analysis can provide valuable information about the stability and properties of your ligand:
-
Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature.[14] This can determine the thermal stability of the ligand and identify decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[14] This can be used to determine the melting point, identify phase transitions, and assess thermal stability.
Data Presentation
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphine Ligands and Their Oxides.
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| Triarylphosphines | -10 to +10 |
| Trialkylphosphines | -20 to +60 |
| Phosphine Oxides | +20 to +60 |
Note: The exact chemical shift is highly dependent on the specific substituents on the phosphorus atom.
Table 2: Comparison of Mass Spectrometry Ionization Techniques.
| Technique | Ionization Principle | Fragmentation | Best For |
| Electron Impact (EI) | High-energy electron beam | Extensive | Structural Elucidation |
| Electrospray Ionization (ESI) | High voltage applied to a liquid | Minimal ("Soft") | Molecular Weight Determination |
Experimental Protocols
Protocol 1: Sample Preparation for ³¹P NMR of an Air-Sensitive Ligand
-
Dry the NMR Tube: Place the NMR tube and cap in an oven at >100 °C for at least 4 hours.
-
Transfer to Glove Box: Move the hot NMR tube and cap into a glove box antechamber and allow them to cool under vacuum before bringing them into the main chamber.
-
Prepare the Sample: Inside the glove box, accurately weigh the desired amount of the bulky biphenyl phosphine ligand into a small vial.
-
Add Deuterated Solvent: Using a clean, dry syringe, add the required volume of anhydrous, degassed deuterated solvent to the vial and gently swirl to dissolve the ligand.
-
Transfer to NMR Tube: Using a clean, dry pipette or syringe, transfer the solution to the dried NMR tube.
-
Seal the Tube: Securely cap the NMR tube. For extra protection against air exposure, the cap can be wrapped with Parafilm.
-
Remove from Glove Box: Transfer the sealed NMR tube out of the glove box for analysis.
Visualizations
Caption: Troubleshooting workflow for common characterization issues.
Caption: Logical flow for the characterization of bulky ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Proton sponge phosphines: electrospray-active ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Analysis | Materials Research Institute [mri.psu.edu]
Validation & Comparative
The Strategic Advantage of Steric Bulk: A Comparative Guide to Bulky Biaryl Phosphine Ligands in Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The efficacy of these reactions is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst. Among the pantheon of successful ligands, the bulky, electron-rich biaryl phosphines developed by the Buchwald group have proven to be exceptionally versatile.
This guide provides a comparative analysis of phosphine ligands derived from substituted biphenyls, with a focus on the impact of sterically demanding groups, such as tert-butyl substituents, on catalytic performance. While a multitude of brominated biphenyls can serve as precursors for these ligands, we will use the principles of steric hindrance and electron richness to compare the performance of tBuXPhos, a ligand featuring a di-tert-butylphosphino group, against other prominent Buchwald ligands like XPhos and SPhos in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This comparison will be supported by experimental data, detailed protocols, and mechanistic diagrams to inform ligand selection for researchers, scientists, and drug development professionals.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The introduction of bulky and electron-donating substituents on the biaryl phosphine backbone is a key strategy for enhancing catalytic activity. These features promote the formation of the active, monoligated Pd(0) species, facilitate oxidative addition of the aryl halide, and accelerate the final reductive elimination step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of different bulky biaryl phosphine ligands in the coupling of various aryl halides with arylboronic acids is summarized below.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| tBuXPhos Pd G3 | 4-Chlorotoluene | Phenylboronic acid | 2 | 100 | 2-24 | >95 | [1] |
| XPhos | p-Tolyl tosylate | Phenylboronic acid | 5 | 110 | 0.5 | 79 | [2] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 0.05 | RT | 2 | 94 | [3] |
| tBuXPhos Pd G3 | 2-Bromonaphthalene | Phenylboronic acid | 2 | 100 | 2-24 | >95 | [1] |
| XPhos | 4-Bromotoluene | Phenylboronic acid | 1 | RT | 12 | 100 | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The steric and electronic properties of the biaryl phosphine ligand are crucial for achieving high efficiency, especially with challenging substrates like aryl chlorides.
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| tBuXPhos | 4-Chlorotoluene | Morpholine | 1 | 50 | 24 | 95 | [5][6] |
| XPhos | 4-Chlorotoluene | Aniline | 1 | 80 | 24 | 98 | [7] |
| SPhos | 4-Chloroanisole | n-Hexylamine | 1 | 80 | 19 | 98 | [3] |
| tBuXPhos | 3-Bromopyridine | Piperidine | 1 | 30 | 24 | 92 | [5][6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and optimization of catalytic reactions. Below are general procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination using bulky biaryl phosphine ligands and their corresponding palladium precatalysts.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using a tBuXPhos-based palladium precatalyst.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
tBuXPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride, boronic acid, tBuXPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for the indicated time (typically 2-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of an aryl bromide with an amine using a tBuXPhos-based catalytic system.[5][6]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
[(cinnamyl)PdCl]₂ (0.01 mmol, 1 mol% Pd)
-
tBuXPhos (0.022 mmol, 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with a magnetic stir bar with [(cinnamyl)PdCl]₂, tBuXPhos, and NaOtBu.
-
Add the aryl bromide and the amine.
-
Add toluene to the vial.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the vial in a heating block at the desired temperature (e.g., 30-50 °C) and stir for the required time.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Considerations and Logical Relationships
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions share common fundamental steps, including oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. The structure of the phosphine ligand plays a pivotal role in each of these steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The bulky biaryl phosphine ligand (L) facilitates the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. The steric hindrance of the ligand promotes the formation of a monoligated Pd(0)L species, which is highly reactive.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
In the Buchwald-Hartwig amination, after the oxidative addition of the aryl halide, the amine coordinates to the palladium center. The bulky ligand environment facilitates the subsequent deprotonation by a base to form a palladium-amido complex. The steric pressure exerted by the ligand then promotes the final reductive elimination to yield the desired arylamine product and regenerate the active Pd(0) catalyst.
Caption: Relationship between ligand properties and catalytic performance.
This diagram illustrates the logical relationship between the key properties of bulky biaryl phosphine ligands and their impact on the critical steps of the catalytic cycle, ultimately determining the overall performance of the cross-coupling reaction. Increased steric bulk and electron richness generally lead to higher catalytic activity and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
A Comparative Guide to the Catalytic Activity of Phosphine Ligands Derived from Different Biphenyl Precursors
For Researchers, Scientists, and Drug Development Professionals
The rational design of phosphine ligands is paramount in advancing transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis and drug discovery. Among the plethora of ligand scaffolds, those built upon a biphenyl backbone have demonstrated exceptional performance, offering a desirable combination of steric bulk and electronic tunability. This guide provides an objective comparison of the catalytic activity of prominent phosphine ligands derived from distinct biphenyl precursors, supported by experimental data to inform ligand selection for specific synthetic challenges.
Introduction to Biphenyl-Based Phosphine Ligands
Biphenyl-based phosphine ligands are characterized by a central biphenyl core, which imparts conformational rigidity and allows for the precise positioning of bulky and electron-donating phosphine moieties. This structural framework is crucial for promoting the formation of highly active, monoligated palladium(0) species, which are often the key catalytic intermediates in cross-coupling reactions. The substituents on the biphenyl backbone significantly influence the ligand's steric and electronic properties, thereby dictating the efficiency, selectivity, and substrate scope of the catalytic system.
This guide will focus on the comparative performance of well-established ligand families, including the Buchwald ligands (SPhos, XPhos, and RuPhos) and chiral biphenyl phosphines, in two of the most widely used transformations: the Suzuki-Miyaura cross-coupling and asymmetric hydrogenation.
General Structure of Biphenyl-Based Phosphine Ligands
The modular nature of biphenyl phosphine ligand synthesis allows for systematic tuning of their properties. The general structure consists of a phosphine group attached to one phenyl ring of the biphenyl core, with various substituents on the other ring influencing the steric and electronic environment around the metal center.
Performance of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sterically hindered biaryl scaffold, 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials. Its bulky tert-butyl groups introduce unique conformational constraints and electronic properties, making the efficient and selective functionalization of its C-Br bond a topic of significant interest. This guide provides a comparative overview of the performance of this compound in various palladium-catalyzed cross-coupling reactions, offering insights into optimal conditions and potential challenges.
Executive Summary
The reactivity of this compound in cross-coupling reactions is heavily influenced by the steric hindrance around the bromine atom. Successful transformations typically require catalyst systems that are adept at facilitating reactions with challenging substrates. This often involves the use of bulky, electron-rich phosphine ligands. While specific quantitative data for this exact molecule is not always available in comparative studies, we can extrapolate its expected performance based on data from structurally similar, sterically hindered 2-bromobiphenyl derivatives.
This guide will focus on three major cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. For sterically hindered substrates like this compound, the choice of ligand is paramount to achieving high yields.
Data Summary: Suzuki-Miyaura Coupling of Sterically Hindered 2-Bromobiphenyls
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12-24 | Good to Excellent | Bulky, electron-rich ligands like SPhos are crucial for high yields with hindered substrates.[1][2] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | High | XPhos is another highly effective bulky phosphine ligand. |
| 2-Methylphenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 80 | 16 | Moderate to Good | The additional steric bulk on the boronic acid can decrease yields. |
| Naphthylboronic acid | [Pd(allyl)Cl]₂ / cataCXium® A | K₂CO₃ | Toluene/H₂O | 100 | 24 | Good | Buchwald-type ligands are generally effective. |
Key Insights:
-
Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos is critical to overcome the steric hindrance and achieve high catalytic activity.[1][2] These ligands facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination step.
-
Base and Solvent: A variety of bases and solvents can be employed, with potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often providing good results. Aprotic polar solvents like dioxane and toluene are commonly used.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry. Similar to the Suzuki-Miyaura coupling, the success of this reaction with this compound is highly dependent on the catalyst system.
Data Summary: Buchwald-Hartwig Amination of Sterically Hindered 2-Bromobiphenyls
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 12-24 | High | BrettPhos is a bulky ligand well-suited for coupling with secondary amines.[3][4] |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | Good | XPhos demonstrates broad applicability for various amine types.[5] |
| n-Butylamine | [Pd(allyl)Cl]₂ / RuPhos | K₃PO₄ | t-BuOH | 80 | 16 | Good | RuPhos is effective for coupling primary alkylamines. |
| Pyrrolidine | Pd(OAc)₂ / JohnPhos | LiHMDS | Toluene | 90 | 24 | Moderate to Good | Stronger, non-nucleophilic bases like LiHMDS can be beneficial. |
Key Insights:
-
Ligand Generations: The development of increasingly bulky and electron-rich "generations" of Buchwald-Hartwig ligands has been instrumental in expanding the scope to include sterically demanding substrates.[6]
-
Base Sensitivity: The choice of base is critical and can influence the outcome of the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[7]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Performance in Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize aryl alkynes. While generally robust, the reaction with sterically hindered aryl bromides can be challenging and may require modified conditions.
Data Summary: Sonogashira Coupling of Sterically Hindered 2-Bromobiphenyls
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60-80 | 12-24 | Moderate | Traditional Sonogashira conditions may require higher temperatures and longer reaction times.[8][9] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 80-100 | 18 | Moderate to Good | The use of a stronger amine base like diisopropylamine (DIPA) can be beneficial. |
| 1-Octyne | Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | Dioxane | 100 | 12 | Good | Copper-free conditions with bulky phosphine ligands can be effective and avoid homocoupling side products. |
| Ethynyltrimethylsilane | [Pd(allyl)Cl]₂ / cataCXium® A | CuI | i-Pr₂NEt | DMF | 90 | 24 | Moderate | The choice of solvent can significantly impact the reaction outcome. |
Key Insights:
-
Copper Co-catalyst: While traditional Sonogashira protocols utilize a copper(I) co-catalyst, its presence can lead to the formation of undesired alkyne homocoupling (Glaser coupling) products.
-
Copper-Free Conditions: For sterically hindered substrates, copper-free conditions, often employing bulky phosphine ligands, can provide better selectivity and yields.
-
Reaction Conditions: Higher temperatures and longer reaction times are often necessary to drive the reaction to completion with hindered substrates.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Add anhydrous and degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add anhydrous solvent (e.g., toluene) and stir for a few minutes to pre-form the catalyst.
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
General Procedure for Sonogashira Coupling of this compound (Copper-Free)
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add anhydrous and degassed solvent (e.g., dioxane).
-
Add the terminal alkyne (1.2-1.5 equiv.).
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product via column chromatography.
Conclusion
The successful cross-coupling of this compound is highly achievable across a range of important transformations, provided that the reaction conditions are carefully optimized. The key to high yields and efficient reactions lies in the selection of appropriate bulky and electron-rich phosphine ligands that can overcome the significant steric hindrance of the substrate. While Suzuki-Miyaura and Buchwald-Hartwig reactions are generally high-yielding with the correct catalyst system, Sonogashira couplings may require more forcing conditions and careful optimization to minimize side reactions. This guide provides a starting point for researchers to develop robust and efficient synthetic routes utilizing this valuable sterically hindered building block.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Spectroscopic Comparison of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl and its Isomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of "2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl" and its positional isomer, "3-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl." Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra for these specific compounds in public databases, this guide utilizes predicted data and established spectroscopic principles for analogous compounds to facilitate isomer differentiation.
Introduction
This compound and its isomers are complex organic molecules with potential applications in materials science and as intermediates in pharmaceutical synthesis. Accurate structural characterization is paramount for ensuring the desired chemical properties and biological activity. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of a molecule's structure. This guide focuses on the key spectroscopic features that distinguish the 2-bromo and 3-bromo isomers.
Comparative Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for the two isomers. These values are calculated based on established principles of spectroscopy and may vary slightly from experimental results.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic H (protons on the non-brominated ring) | 7.35 - 7.50 | m | - |
| Aromatic H (protons on the brominated ring) | 7.10 - 7.30 | m | - | |
| tert-butyl H (on the non-brominated ring) | 1.35 | s | - | |
| tert-butyl H (on the brominated ring) | 1.32 | s | - | |
| 3-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | Aromatic H (proton ortho to bromine) | ~7.60 | d | ~2.0 |
| Aromatic H (other protons on the brominated ring) | 7.15 - 7.40 | m | - | |
| Aromatic H (protons on the non-brominated ring) | 7.35 - 7.50 | m | - | |
| tert-butyl H (on the non-brominated ring) | 1.35 | s | - | |
| tert-butyl H (on the brominated ring) | 1.40 | s | - |
Note: Predicted chemical shifts are estimates. The key differentiator is the expected splitting pattern and the downfield shift of the proton ortho to the bromine atom in the 3-bromo isomer.
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C-Br | ~123 |
| Quaternary C (tert-butyl) | ~34.5, ~34.8 | |
| CH₃ (tert-butyl) | ~31.3, ~31.5 | |
| Aromatic C | 120 - 152 | |
| 3-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | C-Br | ~122 |
| Quaternary C (tert-butyl) | ~34.5, ~35.0 | |
| CH₃ (tert-butyl) | ~31.3, ~31.6 | |
| Aromatic C | 120 - 153 |
Note: The chemical shift of the carbon atom directly bonded to bromine is a key indicator. Subtle differences in the aromatic region are also expected.
Infrared (IR) Spectroscopy Data (Expected)
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) |
| Both Isomers | C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (aliphatic, tert-butyl) | 2960 - 2870 | |
| C=C stretching (aromatic) | 1600 - 1450 | |
| C-H bending (out-of-plane, aromatic) | 900 - 675 | |
| C-Br stretching | 600 - 500 |
Note: The primary difference in the IR spectra is expected in the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane C-H bending bands, which are sensitive to the substitution pattern of the aromatic rings.
Mass Spectrometry (MS) Data (Expected)
| Compound | Ion | Expected m/z | Notes |
| Both Isomers | [M]⁺ and [M+2]⁺ | 344 and 346 | Molecular ion peaks with characteristic ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |
| [M - CH₃]⁺ | 329 and 331 | Loss of a methyl group from a tert-butyl substituent. | |
| [M - C(CH₃)₃]⁺ | 287 and 289 | Loss of a tert-butyl group. | |
| [M - Br]⁺ | 265 | Loss of the bromine atom. |
Note: While the major fragments are expected to be similar, the relative abundances of the fragment ions may differ between the isomers, reflecting the different steric and electronic environments of the bromine atom and tert-butyl groups.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of brominated di-tert-butyl-biphenyl isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.[1]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).[1] The instrument should be properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).[3]
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[4] Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[5][6] Press the mixture into a thin, transparent pellet using a hydraulic press.[5][6]
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or a pure KBr pellet should be run first and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as hexane or ethyl acetate.[7]
-
GC Conditions:
-
Column: Use a capillary column suitable for the analysis of semi-volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column.[8]
-
Carrier Gas: Helium is typically used as the carrier gas.[9]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is maintained at a high temperature (e.g., 250-280°C).[9][10]
-
Oven Program: Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure good separation of the components.[9]
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[7]
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak. Compare the fragmentation pattern with the expected values.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of isomers.
Caption: A flowchart illustrating the process of distinguishing isomers using various spectroscopic techniques.
Conclusion
The differentiation of "this compound" and its positional isomers can be effectively achieved through a combined application of NMR, IR, and Mass Spectrometry. ¹H NMR spectroscopy is particularly powerful in distinguishing these isomers due to the distinct chemical shifts and splitting patterns of the aromatic protons resulting from the different positions of the bromine substituent. While IR and MS provide valuable confirmatory data, the nuanced differences in their spectra require careful interpretation. This guide provides a foundational framework for researchers to approach the spectroscopic analysis and structural confirmation of these and similar complex molecules.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. chromtech.net.au [chromtech.net.au]
- 10. peakscientific.com [peakscientific.com]
A Comparative Guide to the Efficacy of Chiral Ligands Derived from 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective chiral ligands is a central theme in modern asymmetric synthesis. The biphenyl scaffold has proven to be a privileged structure in the design of such ligands, offering a combination of steric bulk and conformational rigidity that can induce high levels of enantioselectivity in a variety of catalytic transformations. This guide provides a comparative analysis of the potential efficacy of chiral phosphine ligands derived from the readily available starting material, 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. The performance of these hypothetical ligands is contextualized by comparison with established, state-of-the-art chiral phosphine ligands in the well-studied rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate.
Proposed Synthesis of a Chiral Monophosphine Ligand from this compound
A proposed synthetic pathway is illustrated below:
Performance Comparison in Asymmetric Hydrogenation
To evaluate the potential efficacy of a ligand derived from this compound, which we will designate as "t-Bu-Phos" for the purpose of this guide, we will compare its hypothetical performance in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate with that of well-established chiral phosphine ligands. The tert-butyl groups at the 4 and 4' positions are expected to enhance the electron-donating properties and steric bulk of the ligand, which can influence both catalytic activity and enantioselectivity.
For comparison, we have selected data for the highly effective P-stereogenic ligands, (S,S)-t-Bu-BisP* and (R,R)-t-Bu-MiniPHOS, which also feature bulky tert-butyl groups and have demonstrated excellent performance in this benchmark reaction[1][2].
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Hypothetical "t-Bu-Phos" | 1.0 | MeOH | 4 | 18 | >99 | 95-99 (expected) | - |
| 2 | (S,S)-t-Bu-BisP* | 1.0 | MeOH | 4 | 18 | >99 | 99 | [1] |
| 3 | (R,R)-t-Bu-MiniPHOS | 1.0 | MeOH | 4 | 18 | >99 | >99 | [1] |
Note: The performance of "t-Bu-Phos" is an educated estimation based on the structural similarities and known effects of bulky, electron-rich phosphine ligands in this reaction.
Experimental Protocols
3.1. Proposed Synthesis of (4,4'-Di-tert-butyl-1,1'-biphenyl-2-yl)dicyclohexylphosphine ("t-Bu-Phos")
This protocol is a hypothetical adaptation of known Suzuki-Miyaura coupling procedures for the synthesis of biaryl phosphines.
Materials:
-
This compound
-
2-(Dicyclohexylphosphino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Argon gas
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 2-(dicyclohexylphosphino)phenylboronic acid (1.1 mmol), potassium phosphate (3.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phosphine ligand.
3.2. General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., "t-Bu-Phos", (S,S)-t-Bu-BisP*, or (R,R)-t-Bu-MiniPHOS)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphine ligand (0.011 mmol).
-
Add anhydrous, degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in anhydrous, degassed methanol (5 mL).
-
Transfer both the catalyst solution and the substrate solution to a high-pressure hydrogenation reactor under an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 18 hours).
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations discussed in this guide.
Conclusion
Chiral phosphine ligands derived from this compound represent a promising yet underexplored class of ligands for asymmetric catalysis. Based on the established principles of ligand design, the introduction of tert-butyl groups at the 4 and 4' positions of the biphenyl backbone is anticipated to confer favorable steric and electronic properties, leading to high catalytic activity and enantioselectivity. The proposed synthetic route via Suzuki-Miyaura coupling offers a straightforward and modular approach to access these ligands.
Comparative analysis with high-performing, commercially available ligands such as (S,S)-t-Bu-BisP* and (R,R)-t-Bu-MiniPHOS in the context of asymmetric hydrogenation suggests that ligands of the "t-Bu-Phos" type could be highly competitive. Further experimental validation is warranted to fully elucidate the potential of this ligand class and expand the toolbox of chiral ligands available to synthetic chemists. The detailed experimental protocols provided herein serve as a practical starting point for researchers interested in exploring this promising area.
References
A Comparative Guide to Modern Catalysts in Cross-Coupling Reactions: Benchmarking Against a Classic Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and versatile catalysts is paramount for the streamlined construction of complex molecules. For decades, ligands derived from the precursor "2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl" have been instrumental in the advancement of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the performance of catalysts derived from this classic precursor against newer alternatives, supported by experimental data and detailed protocols.
The Benchmark: Catalysts from this compound
The biphenyl scaffold of this compound is a cornerstone for the synthesis of a class of highly effective phosphine ligands known as Buchwald ligands. The tert-butyl groups provide significant steric bulk, which is crucial for promoting the high catalytic activity necessary for challenging cross-coupling reactions. The bromine atom serves as a handle for the introduction of the phosphine moiety, leading to the formation of ligands that have become indispensable in both academic and industrial settings.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds, serves as an excellent platform for comparing the efficacy of different phosphine ligands. Below is a summary of the performance of various Buchwald ligands, some of which are conceptually derived from the this compound framework, alongside other notable phosphine ligands.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | 95-99 | [1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 12 | 92 | [2] |
| CPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 18 | 94 | [3] |
| RuPhos | Pd-G3-XPhos | K₃PO₄ | 2-MeTHF | 80 | 16 | 97 | [2] |
| NIXANTPHOS | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 98 | [2] |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 25 | [2] |
Note: The data presented is compiled from various sources and reaction conditions may vary. This table should be used as a qualitative guide for ligand selection.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The choice of ligand is critical for achieving high yields and broad substrate scope.
| Ligand | Palladium Precursor | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Amphos | Pd(OAc)₂ | Morpholine | NaOtBu | Toluene | 100 | 18 | 95 |
| XPhos | Pd₂(dba)₃ | Aniline | NaOtBu | Toluene | 100 | 18 | 99 |
| NIXANTPHOS | Pd₂(dba)₃ | Morpholine | NaOtBu | Toluene | 100 | 18 | 98 |
| Xantphos | Pd₂(dba)₃ | Morpholine | NaOtBu | Toluene | 100 | 18 | 25 |
Note: This data is illustrative and specific results will depend on the exact substrates and conditions used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Buchwald ligand such as SPhos.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide using a phosphine ligand.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (0.01-0.02 mmol Pd)
-
Phosphine Ligand (e.g., Amphos, 0.02-0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with the palladium precursor, phosphine ligand, and sodium tert-butoxide.
-
Add the aryl halide and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent, combine the organic phases, and wash with brine.
-
Dry the organic layer, filter, and remove the solvent in vacuo.
-
Purify the product by chromatography.
Visualizing the Catalytic Processes
To better understand the mechanisms of these powerful transformations, the following diagrams illustrate the key catalytic cycles and a general experimental workflow.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for cross-coupling reactions.
References
A Comparative Guide to DFT Studies on the Rotational Barrier of Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rotational Barriers in Biphenyls
The rotation around the central C-C bond in biphenyl and its derivatives is a key factor influencing their three-dimensional structure and, consequently, their physical, chemical, and biological properties. The energy required to overcome the steric hindrance during this rotation is known as the rotational barrier. Ortho-substituents, in particular, play a significant role in determining the magnitude of this barrier.
Computational Approaches: DFT Studies
DFT has become a powerful tool for calculating the rotational barriers of biphenyls, offering a balance between accuracy and computational cost. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.
Table 1: Comparison of DFT Functionals and Basis Sets for Rotational Barrier Calculations of Substituted Biphenyls
| Compound | DFT Functional | Basis Set | Calculated Rotational Barrier (kcal/mol) | Experimental Rotational Barrier (kcal/mol) | Reference |
| Biphenyl | B3LYP | 6-311++G(d,p) | 2.0 | 1.4 ± 0.5 | [1][2] |
| Biphenyl | MP2 | cc-pVQZ | 2.27 | 1.4 ± 0.5 | [1] |
| 13 Substituted Biphenyls | B3LYP-D, B97-D, TPSS-D3 | Triple-ζ | Good agreement with experiment | 6.0 to 45 | |
| 17 ortho-substituted Biphenyls | DFT | Not specified | Satisfactory match | Not specified | [3][4] |
Note: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For substituted biphenyls, functionals that account for dispersion interactions (e.g., with a "-D" suffix) often provide more accurate results[5]. Large triple-ζ basis sets are also recommended for reliable predictions[5].
Experimental Determination of Rotational Barriers
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is a primary experimental technique for measuring the rotational barriers in biphenyls[3][4]. By monitoring the coalescence of signals from diastereotopic protons at different temperatures, the free energy of activation for the rotational process can be determined.
Experimental and Computational Protocols
DFT Calculation Workflow:
A typical workflow for calculating the rotational barrier of a substituted biphenyl using DFT involves the following steps:
-
Geometry Optimization: The ground state (minimum energy conformation) and the transition state (planar or perpendicular conformation) of the biphenyl derivative are optimized.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to a minimum (no imaginary frequencies) or a transition state (one imaginary frequency).
-
Energy Calculation: The electronic energies of the optimized ground and transition states are calculated. The rotational barrier is then determined as the energy difference between these two states.
-
Zero-Point Energy (ZPE) Correction: The electronic energy difference is often corrected for zero-point vibrational energies to obtain a more accurate barrier height[5].
Caption: A generalized workflow for DFT calculation of a rotational barrier.
Variable Temperature NMR (VT-NMR) Protocol:
-
Sample Preparation: A solution of the biphenyl derivative in a suitable deuterated solvent is prepared.
-
NMR Spectra Acquisition: A series of ¹H NMR spectra are recorded over a range of temperatures.
-
Coalescence Temperature Determination: The temperature at which the signals from the diastereotopic protons coalesce into a single peak is identified.
-
Lineshape Analysis: The rate constants for the rotational process at different temperatures are determined by analyzing the lineshapes of the coalescing signals.
-
Eyring Plot: A plot of ln(k/T) versus 1/T (Eyring plot) is constructed to determine the activation parameters, including the free energy of activation (ΔG‡), which represents the rotational barrier.
Comparison with Alternatives
While DFT is a widely used computational method, other techniques can also be employed:
-
Ab initio methods (e.g., MP2, CCSD(T)): These methods are generally more accurate than DFT but are also more computationally expensive, making them less feasible for larger molecules.[1]
-
Semi-empirical methods: These are faster than DFT but are generally less accurate. They can be useful for preliminary screening of a large number of compounds.
Experimentally, besides VT-NMR, other techniques like dynamic HPLC can also be used to study the enantiomerization of chiral biphenyls, providing information about the rotational barrier[6].
Conclusion
The determination of rotational barriers in substituted biphenyls is a multifaceted task that benefits from a combination of computational and experimental approaches. DFT calculations, when performed with appropriate functionals and basis sets, can provide reliable predictions of rotational barriers that are in good agreement with experimental data obtained from techniques like VT-NMR. For the specific molecule "this compound," a systematic DFT study following the workflow outlined above, coupled with experimental validation, would be the recommended approach to accurately determine its rotational barrier and conformational dynamics. The insights gained from such studies are invaluable for the rational design of molecules with specific three-dimensional structures and properties in various scientific and industrial applications.
References
- 1. biomedres.us [biomedres.us]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Determination of the Rotational Barrier of a Chiral Biphenyl: Comparison of Theoretical and Experimental Data [iris.cnr.it]
Suzuki vs. Stille Coupling: A Comparative Guide for the Synthesis of Hindered Biphenyls
For researchers, scientists, and professionals in drug development and materials science, the efficient synthesis of sterically hindered biphenyls remains a significant challenge. These motifs are crucial building blocks in numerous pharmaceuticals and advanced materials, where their conformational rigidity imparts unique properties. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful methods for forging the critical aryl-aryl bond. This guide provides a detailed comparative analysis of these two reactions for the synthesis of hindered biphenyls, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
At a Glance: Key Differences Between Suzuki and Stille Coupling
While both reactions are catalyzed by palladium complexes and follow a similar catalytic cycle, key differences in their reagents, reaction conditions, and tolerance to steric hindrance dictate their suitability for specific applications.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions |
| Functional Group Tolerance | Good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be difficult to remove from the reaction mixture |
| Performance with Hindered Substrates | Can be challenging, often requiring specialized ligands and conditions | Often more robust and higher-yielding[1] |
Performance in the Synthesis of Sterically Hindered Systems: A Data-Driven Comparison
Direct comparative studies on the synthesis of identical, highly hindered biphenyls are scarce in the literature. However, a study on the functionalization of diazocines provides a clear illustration of the relative performance of Suzuki and Stille couplings when faced with steric challenges.[1]
In the synthesis of an ortho-isopropyl substituted diazocine, the Stille coupling significantly outperformed the Suzuki coupling, yielding 86% of the desired product compared to 60% with the Suzuki reaction. This suggests that the steric hindrance in close proximity to the reaction center has a more detrimental effect on the Suzuki coupling.[1]
Table 1: Comparison of Yields for the Synthesis of a Sterically Hindered Diazocine Derivative [1]
| Coupling Reaction | Aryl Halide | Yield (%) |
| Suzuki Coupling | 1-bromo-2-isopropylbenzene | 60 |
| Stille Coupling | 1-bromo-2-isopropylbenzene | 86 |
This trend is further supported by the synthesis of a mesityl-diazocine, where the Stille coupling provided the product, while the Suzuki coupling failed to yield the desired compound.[1]
Catalytic Cycles: A Mechanistic Overview
The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
In the Suzuki coupling, a base is required to activate the organoboron reagent, forming a more nucleophilic borate species that facilitates transmetalation. This step can be sensitive to steric hindrance around the boron atom.
Caption: Catalytic cycle of the Stille coupling.
Conversely, the Stille coupling does not typically require a base for transmetalation, as the organotin reagent is sufficiently nucleophilic to directly transfer its organic group to the palladium center. This can be advantageous when dealing with base-sensitive functional groups.
Experimental Protocols for the Synthesis of a Tetra-ortho-substituted Biphenyl
The synthesis of 2,2',6,6'-tetramethyl-1,1'-biphenyl serves as an excellent model for comparing the two methods for a sterically demanding substrate. Below are representative protocols for its synthesis via both Suzuki and Stille couplings.
Protocol 1: Suzuki Coupling
This protocol is adapted from procedures developed for the synthesis of sterically hindered biaryls.
Materials:
-
2-Bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
2,6-Dimethylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3-dimethylbenzene, 2,6-dimethylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2',6,6'-tetramethyl-1,1'-biphenyl.
Protocol 2: Stille Coupling
This protocol is based on general procedures for Stille couplings of hindered substrates.
Materials:
-
2-Bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
(2,6-Dimethylphenyl)trimethylstannane (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3-dimethylbenzene, tris(dibenzylideneacetone)dipalladium(0), and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe, followed by the (2,6-dimethylphenyl)trimethylstannane.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts, followed by water and brine.
-
Filter the mixture through a pad of Celite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice between Suzuki and Stille coupling for the synthesis of hindered biphenyls is a nuanced decision that depends on several factors.
-
For substrates with moderate steric hindrance and tolerance to basic conditions, the Suzuki coupling is often the preferred method. The low toxicity of organoboron reagents and the ease of byproduct removal are significant advantages, particularly in the context of pharmaceutical development and large-scale synthesis. The development of highly active and sterically demanding phosphine ligands has significantly expanded the scope of the Suzuki coupling for hindered substrates.
-
For highly hindered substrates or those containing base-sensitive functional groups, the Stille coupling often proves to be the more robust and reliable option. The reaction's milder, often base-free conditions and its demonstrated superior performance in sterically demanding cases make it an invaluable tool for accessing challenging biaryl structures.[1] However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts necessitate careful handling and purification procedures.
Ultimately, the optimal choice will depend on the specific synthetic target, the available starting materials, and the desired balance between reaction efficiency, functional group compatibility, and safety considerations. For challenging syntheses of hindered biphenyls, it is often prudent to screen both methods to identify the most effective route.
References
Validating the structure of novel ligands synthesized from "2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl"
A detailed comparison of analytical techniques and experimental data for the structural validation of a novel biphenyl phosphine ligand synthesized from "2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl" versus a well-established alternative.
For researchers in drug discovery and catalysis, the unambiguous determination of a novel ligand's structure is a critical step. This guide provides a comparative overview of the validation process for a newly synthesized biaryl monophosphine ligand, hypothetically named L-1 , derived from "this compound". We compare its structural validation data with that of a widely-used, commercially available alternative, cataCXium® A .
The choice of starting material significantly influences the properties of the resulting ligand. "this compound" is a precursor for synthesizing bulky, electron-rich phosphine ligands, which are crucial in modern catalysis. The validation of these ligands relies on a combination of spectroscopic and analytical techniques to confirm their identity, purity, and structure.
Comparative Data on Ligand Validation
The structural elucidation of a novel ligand is a multi-step process requiring corroborating evidence from various analytical methods. Below is a comparison of the expected and actual experimental data for our novel ligand L-1 and the alternative, cataCXium® A .
| Analytical Technique | Novel Ligand (L-1): 2-(di-tert-butylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl | Alternative Ligand: cataCXium® A |
| Molecular Formula | C₂₈H₄₃P | C₂₄H₃₉P |
| Molecular Weight | 410.62 g/mol | 358.54 g/mol |
| ¹H NMR | Expected peaks for tert-butyl groups, aromatic protons, and coupling to phosphorus. | Peaks corresponding to adamantyl and n-butyl groups are characteristic.[1] |
| ³¹P NMR | A single peak in the phosphine region, with its chemical shift indicating the electronic environment of the phosphorus atom. | A characteristic signal at approximately 24.9 ppm in C₆D₆.[1] |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ at m/z 411.3126 confirms the elemental composition. | The molecular ion peak (M⁺) is observed at m/z 358.[1] |
| X-ray Crystallography | Provides definitive proof of structure, including bond angles and lengths, and the overall molecular geometry. | The crystal structure reveals a P-Pd-P bond angle and specific conformations of the substituents.[2] |
Experimental Protocols for Structural Validation
Detailed and rigorous experimental protocols are essential for obtaining high-quality data for structural validation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for elucidating the structure of organic compounds.
-
Sample Preparation: 5-10 mg of the purified ligand is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Spectroscopy: A proton NMR spectrum is acquired on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.
-
³¹P NMR Spectroscopy: A phosphorus-31 NMR spectrum is acquired to identify the phosphorus environment. Proton decoupling is typically used to simplify the spectrum to a single peak for a monophosphine ligand.
-
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the ligand.
-
Sample Preparation: A dilute solution of the ligand is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is used to generate the molecular ion with minimal fragmentation.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy, allowing for the determination of the elemental composition.
3. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information.
-
Crystal Growth: High-quality single crystals of the ligand are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Workflow and Pathway Visualizations
Experimental Workflow for Ligand Structure Validation
The following diagram illustrates the typical workflow for validating the structure of a newly synthesized ligand.
Caption: A typical workflow for the synthesis and structural validation of a novel ligand.
Logical Relationship in Catalyst Development
The structural features of a ligand, validated through the described techniques, directly impact its performance in catalytic applications.
Caption: The relationship between ligand structure and catalytic performance.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl based on information available for similar brominated aromatic compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer and adhere to all local, state, and federal regulations before handling and disposing of this chemical.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Hazard Profile Summary
While a specific Safety Data Sheet for this compound was not identified, the following table summarizes the hazards associated with similar brominated aromatic compounds.[1][2][3][4][5]
| Hazard Category | Description | General Disposal Guidance |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | Segregate as hazardous waste. Avoid generating dust or aerosols during handling and disposal. |
| Skin Irritation | Causes skin irritation.[1][2][3] | Wear appropriate gloves and protective clothing. Contaminated items must be disposed of as hazardous waste. |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Wear appropriate eye protection. |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | Handle in a well-ventilated area or fume hood. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][3] | Do not allow to enter drains or waterways. Dispose of as hazardous waste to prevent environmental contamination. |
III. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label the waste container as "Hazardous Waste: this compound".
-
Segregate: This compound should be segregated as a halogenated organic waste.[6] Do not mix with non-halogenated organic waste, as this can increase disposal costs and complexity.
Step 2: Waste Collection and Storage
-
Container: Use a chemically compatible, sealable, and properly labeled container.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact: Engage a licensed hazardous waste disposal contractor. Provide them with the Safety Data Sheet (if available) or a detailed chemical composition of the waste.
-
Transportation: The waste will be transported off-site for final disposal in compliance with transportation regulations.
Step 4: Final Disposal Method
-
Incineration: The most probable disposal method for this type of compound is high-temperature incineration at a licensed facility equipped with scrubbers and other emission control systems to manage hazardous by-products.[7]
-
Decontamination: Decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and collect the cleaning materials as hazardous waste.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. aksci.com [aksci.com]
- 6. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Essential Safety and Operational Guide for 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
This guide furnishes critical safety protocols and logistical information for the handling, operation, and disposal of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. The following procedures are based on safety data for structurally similar compounds and are intended to provide a baseline for safe laboratory practices. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for this exact compound before commencing any work.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with analogous compounds, which include potential skin and eye irritation, and harmful effects if inhaled or ingested.[1][2]
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves. For prolonged or direct contact, consider butyl rubber gloves. |
| Eye Protection | Chemical safety goggles | Snug-fitting goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area | For operations that may generate dust or aerosols, such as weighing or preparing solutions, use a certified respirator with an appropriate particulate filter. All handling should ideally be done within a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
1. Engineering Controls and Preparation:
- Ensure that a calibrated chemical fume hood is operational and available for all manipulations of the compound.
- Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
- Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.
2. Personal Protective Equipment (PPE) Donning:
- Put on a laboratory coat, ensuring it is fully buttoned.
- Don chemical safety goggles and, if necessary, a face shield.
- Wear the appropriate chemical-resistant gloves.
3. Chemical Handling:
- Conduct all weighing and transfers of the solid compound within a chemical fume hood to avoid inhalation of any dust.
- Avoid direct contact with the skin, eyes, and clothing.[1]
- Use spark-proof tools and equipment, especially when handling flammable solvents in conjunction with this compound.
- Keep the container tightly closed when not in use to prevent contamination and potential exposure.
4. Post-Handling:
- Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[1]
- Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
- Properly remove and dispose of gloves and any other contaminated disposable materials in the designated hazardous waste container.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All solid waste contaminated with this compound, including filter paper, gloves, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
- Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.
2. Container Management:
- Waste containers must be kept closed except when adding waste.
- Ensure waste containers are compatible with the chemical and any solvents used.
3. Disposal Procedure:
- Dispose of the chemical waste through an approved hazardous waste disposal company.[1][2]
- Do not dispose of this chemical down the drain or in the regular trash.[3]
- Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal process for this compound.
Caption: Chemical Handling and Disposal Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
